3-(Benzyloxy)cyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCYVWGCOXVSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Benzyloxy)cyclohexanol: Synthesis, Properties, and Applications for Advanced Research
This technical guide provides a comprehensive overview of 3-(Benzyloxy)cyclohexanol, a valuable building block in synthetic organic chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, this guide details its logical synthesis from commercially available precursors, discusses its anticipated chemical properties, and explores its potential applications for researchers, scientists, and drug development professionals. The focus is on providing a practical and scientifically sound framework for the utilization of this and similar scaffolds in advanced research endeavors.
Compound Profile and Physicochemical Properties
3-(Benzyloxy)cyclohexanol is a disubstituted cycloalkane characterized by a cyclohexyl ring bearing both a hydroxyl group and a benzyloxy group at the 1 and 3 positions, respectively. The presence of both a secondary alcohol and a benzyl ether imparts a unique combination of reactivity and stability, making it an attractive intermediate for the synthesis of more complex molecules.
Table 1: Predicted Physicochemical Properties of 3-(Benzyloxy)cyclohexanol
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar known compounds. |
| Boiling Point | > 250 °C (estimated) | High due to the hydroxyl and benzyl groups. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | The hydroxyl group provides some polarity, while the benzyl and cyclohexyl groups confer lipophilicity. |
| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. | The relationship between the hydroxyl and benzyloxy groups can be on the same (cis) or opposite (trans) faces of the cyclohexane ring. |
Strategic Synthesis of 3-(Benzyloxy)cyclohexanol
Due to the apparent lack of commercial availability, a robust synthetic strategy is essential for accessing 3-(Benzyloxy)cyclohexanol. A logical and efficient two-step approach starting from the commercially available 3-hydroxycyclohexanone (CAS: 823-19-8) is proposed. This strategy involves the protection of the hydroxyl group as a benzyl ether, followed by the stereoselective or non-stereoselective reduction of the ketone.
Step 1: Benzylation of 3-Hydroxycyclohexanone
The initial step focuses on the selective protection of the hydroxyl group in 3-hydroxycyclohexanone as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.
Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclohexanone
-
Reagents and Materials:
-
3-Hydroxycyclohexanone (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
-
-
Procedure: a. To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 3-hydroxycyclohexanone (1.0 eq) in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases. c. Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. f. Extract the aqueous layer with EtOAc (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford 3-(benzyloxy)cyclohexanone.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the hydroxyl group, forming the corresponding alkoxide. This is crucial for the subsequent nucleophilic attack on benzyl bromide.
-
Anhydrous THF: An aprotic polar solvent is necessary to dissolve the reactants and facilitate the reaction without interfering with the strong base.
-
Benzyl Bromide (BnBr): A common and effective electrophile for introducing the benzyl protecting group.
-
Nitrogen Atmosphere: Prevents the reaction of the strong base (NaH) and the intermediate alkoxide with atmospheric moisture and oxygen.
Step 2: Reduction of 3-(Benzyloxy)cyclohexanone to 3-(Benzyloxy)cyclohexanol
The second step involves the reduction of the ketone functionality in 3-(benzyloxy)cyclohexanone to the desired secondary alcohol. The choice of reducing agent can influence the stereochemical outcome of the product.
Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclohexanol
-
Reagents and Materials:
-
3-(Benzyloxy)cyclohexanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure: a. Dissolve 3-(benzyloxy)cyclohexanone (1.0 eq) in MeOH or EtOH in a round-bottom flask and cool the solution to 0 °C in an ice bath. b. Add sodium borohydride (1.5 eq) portion-wise to the stirred solution. c. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC. d. Upon completion, carefully add deionized water to quench the excess NaBH₄. e. Remove the bulk of the alcohol solvent under reduced pressure. f. Extract the aqueous residue with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(benzyloxy)cyclohexanol. h. If necessary, the product can be further purified by flash column chromatography.
Causality of Experimental Choices:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces ketones to alcohols in the presence of the benzyl ether protecting group. It is also relatively safe and easy to handle.
-
Methanol/Ethanol: Protic solvents that are compatible with NaBH₄ and help to solubilize the reactants.
Stereochemical Considerations:
The reduction of the prochiral ketone in 3-(benzyloxy)cyclohexanone will result in a mixture of cis and trans diastereomers of 3-(benzyloxy)cyclohexanol. The ratio of these diastereomers will depend on the steric hindrance of the benzyloxy group and the trajectory of the hydride attack. For stereoselective synthesis, bulkier reducing agents (e.g., L-Selectride® or K-Selectride®) could be employed to favor the formation of one diastereomer over the other.
Caption: Synthetic pathway to 3-(Benzyloxy)cyclohexanol.
Applications in Research and Drug Development
While specific applications for 3-(Benzyloxy)cyclohexanol are not extensively documented, its structural motifs are present in various biologically active molecules and are of significant interest to medicinal chemists.
-
Scaffold for Novel Therapeutics: The substituted cyclohexanol ring is a common feature in many drug candidates. The ability to introduce diverse functionalities at the hydroxyl and benzyloxy positions (after deprotection) makes this compound a versatile starting point for the synthesis of compound libraries for high-throughput screening.
-
Probes for Biological Systems: The benzyloxy group can serve as a stable mimic of a phenyl group, and its presence can influence the binding of a molecule to its biological target. Derivatives of 3-(benzyloxy)cyclohexanol could be developed as chemical probes to investigate protein-ligand interactions.
-
Chiral Building Block: Resolution of the enantiomers of cis- or trans-3-(benzyloxy)cyclohexanol would provide access to valuable chiral synthons for the asymmetric synthesis of complex natural products and pharmaceuticals.
Suppliers of Key Precursor
Table 2: Representative Suppliers of 3-Hydroxycyclohexanone (CAS: 823-19-8)
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | A major global supplier of research chemicals. | |
| TCI Chemicals | Offers a wide range of organic synthesis reagents. | |
| Alfa Aesar (Thermo Fisher Scientific) | [Link] | Provides chemicals for research and development. |
| Combi-Blocks | Specializes in building blocks for combinatorial chemistry. |
Note: Availability and pricing should be confirmed directly with the suppliers.
Conclusion
3-(Benzyloxy)cyclohexanol represents a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a clear and actionable pathway for its preparation from readily available starting materials, outlines its key chemical characteristics, and suggests potential areas of application. By leveraging the synthetic strategies and understanding the properties discussed herein, researchers can effectively incorporate this valuable scaffold into their discovery and development programs.
References
-
Alfa Aesar (Thermo Fisher Scientific). 3-Hydroxycyclohexanone.[Link]
- P. G. M. Wuts.Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014.
- M. B. Smith.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. John Wiley & Sons, Inc., 2019.
An In-Depth Technical Guide to the O-Benzyl Protection of 1,3-Cyclohexanediol
This guide provides a comprehensive overview of the O-benzyl protection of 1,3-cyclohexanediol, a critical transformation in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of this widely used protecting group strategy.
Introduction: The Strategic Role of Benzyl Ethers in Polyol Chemistry
1,3-Cyclohexanediol is a versatile chiral building block in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. Its two hydroxyl groups, existing in either a cis or trans relationship, often require differential protection to achieve selective functionalization. The benzyl (Bn) group is a premier choice for protecting hydroxyl functions due to the resulting ether's stability across a broad spectrum of reaction conditions, including acidic and basic media, and its facile removal under neutral conditions.[1][2]
The primary challenge and strategic goal in protecting 1,3-cyclohexanediol lies in controlling the degree of benzylation—achieving either mono- or di-protection—and, in the case of the former, directing the protection to a specific hydroxyl group. This guide will explore the methodologies to navigate these challenges, grounded in a firm understanding of reaction mechanisms and stereochemical influences.
Core Methodology: The Williamson Ether Synthesis
The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis.[1][3] This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a suitable base, acts as a nucleophile to displace a halide from a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[4]
Causality of Reagent Selection
The success of the O-benzylation of 1,3-cyclohexanediol hinges on the judicious selection of the base, solvent, and benzylating agent.
-
The Role of the Base: The choice of base is critical for efficiently generating the nucleophilic alkoxide.
-
Strong Hydride Bases (NaH, KH): Sodium hydride (NaH) and potassium hydride (KH) are powerful, non-nucleophilic bases that irreversibly deprotonate alcohols, driving the reaction to completion.[4] They are often the bases of choice for complete di-benzylation. A study comparing NaH and K2CO3 found that NaH in DMF provides higher yields for ether synthesis.[5][6]
-
Carbonate Bases (K2CO3, Cs2CO3): Weaker bases like potassium carbonate can be effective, particularly when paired with a phase-transfer catalyst or when milder conditions are necessary.[7] They offer a less hazardous alternative to metal hydrides.
-
Silver Oxide (Ag2O): For substrates requiring milder conditions to achieve selective mono-protection, silver oxide has been employed.[3]
-
-
Solvent Considerations: The solvent must be inert to the reaction conditions and capable of solvating both the alkoxide and the electrophile.
-
Aprotic Polar Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are standard choices. DMF is particularly effective at solvating the metal cation of the alkoxide, enhancing the nucleophilicity of the oxygen atom. However, it's important to note that the combination of NaH and DMF with benzyl bromide can sometimes lead to the formation of impurities that may interfere with subsequent reactions.[8]
-
-
The Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion, leading to faster reaction times.[1]
Stereochemical Implications
The stereochemistry of 1,3-cyclohexanediol (cis vs. trans) significantly influences its reactivity.
-
cis-1,3-Cyclohexanediol: In its most stable chair conformation, the cis isomer exists with one hydroxyl group in an axial position and the other in an equatorial position. Intramolecular hydrogen bonding between the two hydroxyl groups can influence their relative acidities and nucleophilicities.
-
trans-1,3-Cyclohexanediol: The trans isomer can exist in two primary chair conformations: one with both hydroxyl groups equatorial (diequatorial) and another with both axial (diaxial). The diequatorial conformer is generally more stable.[9] The distinct steric environments of the axial versus equatorial hydroxyl groups can be exploited for selective mono-protection.
Strategic Approaches and Workflow
The decision to pursue mono- or di-benzylation dictates the experimental strategy. The following workflow outlines the key decision points.
Caption: Decision workflow for O-benzyl protection of 1,3-cyclohexanediol.
Alternative Benzylation Methodologies
While the Williamson ether synthesis is the workhorse, other methods exist for instances where strong bases are not tolerated by the substrate.[10]
-
Benzyl Trichloroacetimidate: This reagent, used under acidic conditions (e.g., with TfOH or TMSOTf), can provide benzyl ethers without the need for a strong base.[3][11]
-
2-Benzyloxy-1-methylpyridinium triflate (BnOPT): This reagent allows for benzylation under nearly neutral, thermal conditions, which is advantageous for sensitive substrates.[10]
Deprotection: Cleavage of the Benzyl Ether
The utility of the benzyl group is cemented by its ease of removal under mild, neutral conditions, most commonly via catalytic hydrogenolysis.[2][12]
-
Mechanism: The reaction involves the oxidative addition of the C-O bond to the surface of a palladium catalyst, followed by hydrogenolysis to release the free alcohol and toluene as a byproduct.[12]
-
Standard Conditions: The most common method involves stirring the benzyl ether under an atmosphere of hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol, methanol, or ethyl acetate.[2][12]
-
Transfer Hydrogenation: For molecules containing other reducible functional groups (e.g., alkenes, alkynes), transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate can be a milder alternative to pressurized H2 gas.[3][12]
Other deprotection methods include the use of strong acids (limited by substrate sensitivity), or oxidation with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether.[3]
Experimental Protocols
Protocol for Di-benzylation: Synthesis of 1,3-Bis(benzyloxy)cyclohexane
This protocol is a representative procedure for the exhaustive benzylation of 1,3-cyclohexanediol.
Materials:
-
1,3-Cyclohexanediol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
Benzyl bromide (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (2.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add a solution of 1,3-cyclohexanediol (1.0 eq) in anhydrous DMF dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add benzyl bromide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3-bis(benzyloxy)cyclohexane.
Protocol for Deprotection: Hydrogenolysis of 1,3-Bis(benzyloxy)cyclohexane
Materials:
-
1,3-Bis(benzyloxy)cyclohexane (1.0 eq)
-
10% Palladium on carbon (Pd/C, ~10 mol% Pd)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 1,3-bis(benzyloxy)cyclohexane (1.0 eq) in ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H2 gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under the H2 atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 1,3-cyclohexanediol.
Data Summary
The following table summarizes typical conditions for the O-benzylation of diols, illustrating the impact of stoichiometry and base selection.
| Substrate | Benzylating Agent (eq.) | Base (eq.) | Solvent | Temp (°C) | Outcome | Reference Yield |
| Generic Diol | Benzyl Bromide (2.2) | NaH (2.2) | DMF | 25 | Di-benzylation | High |
| Phenolic Alcohol | Propargyl Bromide (1.1) | NaH (1.2) | DMF | 25 | O-Alkylation | 80-96%[5] |
| Phenolic Alcohol | Propargyl Bromide (1.5) | K2CO3 (2.0) | Acetone | 50 | O-Alkylation | 70-89%[5] |
| Generic Alcohol | Benzyl Bromide (1.1) | NaH (1.2) | THF | 25 | Mono-benzylation | Good |
Note: Yields are highly substrate-dependent. The data for propargyl bromide is included to illustrate the relative efficacy of NaH/DMF vs. K2CO3/Acetone systems in Williamson ether synthesis.
Conclusion
The O-benzyl protection of 1,3-cyclohexanediol is a robust and versatile strategy essential for the multi-step synthesis of complex molecules. A thorough understanding of the Williamson ether synthesis, including the roles of base, solvent, and stereochemistry, empowers the synthetic chemist to control the reaction's outcome. By mastering both the protection via carefully chosen conditions and the reliable deprotection through catalytic hydrogenolysis, researchers can effectively utilize the benzyl group to unlock complex synthetic pathways.
References
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J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link][12]
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Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Org. Synth. 2019, 96, 124-142. Retrieved from [Link][10]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link][3]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link][4]
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link][1]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link][2]
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Nguyen, V. D., et al. (2024). Recent progress in selective functionalization of diols via organocatalysis. RSC Chemical Biology, 5, 437-453. Retrieved from [Link][13]
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Ishihara, K., et al. (2003). Method for producing 1,3-cyclohexanediol compound. Google Patents. EP1333019A1. Retrieved from [14]
-
Palfray, L. (1940). Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. Bulletin de la Société Chimique de France, 7(1), 401-406. Retrieved from [Link][15]
-
Nguyen, T. T. H., et al. (2020). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 17(10), 786-794. Retrieved from [Link][5]
-
Pályi, G., et al. (2019). Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers. CrystEngComm, 21(3), 453-465. Retrieved from [Link][16]
-
user55119. (2019, November 4). Why does Pubchem show cis-1,3-cyclohexanediol with the hydroxyls in the equatorial position? Chemistry Stack Exchange. Retrieved from [Link][9]
-
O'Brien, B. A., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. Organic Letters, 18(21), 5556-5559. Retrieved from [Link][8]
-
Enders, D., von Berg, S., & Jandeleit, B. (2002). SYNTHESIS OF (−)-(E,S)-3-(BENZYLOXY)-1-BUTENYL PHENYL SULFONE VIA A HORNER-WADSWORTH-EMMONS REACTION OF (−)-(S)-2-(BENZYLOXY)PROPANAL. Organic Syntheses, 78, 177. Retrieved from [Link][11]
-
Nguyen, T. T. H., et al. (2020). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. Retrieved from [Link][6]
-
Esmaeilpour, M., et al. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Iranian Chemical Communication, 1, 23-31. Retrieved from [Link][7]
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A Senior Application Scientist's Guide to 3-(Benzyloxy)cyclohexanol in Pharmaceutical Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Benzyloxy)cyclohexanol is a pivotal intermediate in pharmaceutical synthesis, primarily valued for its role as a versatile scaffold in the creation of complex molecular architectures. The benzyloxy group serves as a robust protecting group for the hydroxyl moiety, which can be selectively removed under mild conditions in later synthetic stages. The stereochemistry of the cyclohexanol ring is of paramount importance, as the biological activity of the final active pharmaceutical ingredient (API) is often contingent on the specific arrangement of its substituents.[1] This guide provides an in-depth analysis of the synthesis, stereochemical considerations, and strategic applications of 3-(Benzyloxy)cyclohexanol, offering field-proven insights to streamline its use in drug discovery and development pipelines.
Introduction: The Strategic Importance of the Benzyloxy Cyclohexanol Moiety
In the landscape of medicinal chemistry, the cyclohexane ring is a frequently employed scaffold due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations. The introduction of a benzyloxy group at the 3-position offers a strategic advantage. The benzyl group is a widely used protecting group for alcohols because of its stability to a broad range of reaction conditions (e.g., acidic, basic, and many oxidizing/reducing environments) and its facile removal via catalytic hydrogenation.[2] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected hydroxyl group.
The 3-hydroxycyclohexyl motif is a key structural element in a variety of biologically active molecules. The hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, interacting with protein targets to elicit a pharmacological response. Therefore, the ability to introduce this functionality in a protected form, as with 3-(benzyloxy)cyclohexanol, is a cornerstone of modern synthetic strategy.[3][]
Physicochemical Properties & Stereochemistry
The properties of 3-(Benzyloxy)cyclohexanol are largely dictated by its stereoisomers. Due to the two stereocenters at positions 1 and 3 on the cyclohexane ring, the compound can exist as two diastereomers: cis and trans. Each of these diastereomers is a racemic mixture of two enantiomers.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Stereoisomers | cis-(±)-3-(Benzyloxy)cyclohexanol | [5] |
| trans-(±)-3-(Benzyloxy)cyclohexanol | [5] |
The distinction between cis and trans isomers is critical.[5] In the cis isomer, both the hydroxyl and benzyloxy groups are on the same side of the cyclohexane ring (either both axial or both equatorial in the chair conformation). In the trans isomer, they are on opposite sides (one axial, one equatorial). This seemingly subtle difference profoundly impacts the molecule's three-dimensional shape, which in turn affects its reactivity and how it fits into the active site of a biological target.[6] The choice of which stereoisomer to synthesize is therefore a primary consideration in any drug development program utilizing this intermediate.
Synthesis Strategies: A Tale of Two Pathways
The synthesis of 3-(Benzyloxy)cyclohexanol can be approached via two primary and logically distinct strategies, each with its own merits regarding stereocontrol and scalability.
Pathway A: Benzylation Followed by Reduction
This is arguably the most direct approach, starting from a commercially available cyclohexanone derivative. The key steps involve the introduction of the benzyloxy group followed by the reduction of the ketone.
Step-by-Step Protocol (Pathway A):
-
Benzylation of 3-Hydroxycyclohexanone:
-
To a stirred solution of 3-hydroxycyclohexanone in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a sodium alkoxide. This is a crucial step to activate the oxygen for the subsequent nucleophilic attack.[8]
-
After gas evolution ceases, add benzyl bromide (BnBr) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the resulting 3-(benzyloxy)cyclohexanone by column chromatography.
-
-
Reduction of 3-(Benzyloxy)cyclohexanone:
-
Dissolve the purified 3-(benzyloxy)cyclohexanone in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0°C and add sodium borohydride (NaBH₄) in portions.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces ketones to alcohols. The stereochemical outcome (cis vs. trans) is influenced by the steric hindrance around the carbonyl group. The hydride will typically attack from the less hindered face, but a mixture of diastereomers is common.[10]
-
Stir for 2-4 hours at room temperature, monitoring by TLC.
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product.
-
The resulting mixture of cis and trans-3-(benzyloxy)cyclohexanol can often be separated by column chromatography.
-
Pathway B: Reduction Followed by Benzylation
This alternative strategy begins with the reduction of a dicarbonyl compound, establishing the stereochemistry of the diol first, followed by a selective benzylation.
Step-by-Step Protocol (Pathway B):
-
Reduction of Cyclohexane-1,3-dione:
-
The reduction of cyclohexane-1,3-dione can yield both cis- and trans-1,3-cyclohexanediol. The choice of catalyst and reaction conditions is critical for stereoselectivity.[11][12]
-
For instance, catalytic hydrogenation over a ruthenium catalyst can be tuned to favor one diastereomer over the other.[11]
-
Causality: The catalyst surface coordinates with the dione in a specific geometry, directing the delivery of hydrogen to produce a preferred stereoisomer.
-
-
Selective Monobenzylation of 1,3-Cyclohexanediol:
-
This step is the most challenging aspect of this pathway. As there are two hydroxyl groups, a mixture of dibenzylated, monobenzylated, and unreacted starting material is possible.
-
A common strategy is to use a stoichiometric amount of base (e.g., 1 equivalent of NaH) and benzylating agent.
-
Alternatively, methods like using silver(I) oxide (Ag₂O) with benzyl bromide can sometimes offer higher selectivity for monobenzylation.
-
Causality: The two hydroxyl groups may have slightly different acidities or steric environments, which can be exploited to achieve selective reaction at one site. For cis-1,3-cyclohexanediol, one hydroxyl group is axial and the other is equatorial, presenting different reactivity profiles.
-
The product mixture must be carefully purified by column chromatography to isolate the desired 3-(benzyloxy)cyclohexanol.
-
Application in Drug Synthesis: A Case Study
3-(Benzyloxy)cyclohexanol and its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including SGLT2 inhibitors for diabetes and various enzyme inhibitors for oncology.[13][14] The benzyloxy group acts as a masked hydroxyl, which is often revealed in the final step of the synthesis.
A typical synthetic sequence involves:
-
Further Functionalization: The free hydroxyl group of 3-(benzyloxy)cyclohexanol is often converted into a leaving group (e.g., tosylate, mesylate) or used in a nucleophilic substitution reaction (e.g., Mitsunobu reaction) to introduce other functionalities.
-
Core Assembly: The modified cyclohexane ring is then coupled to other fragments of the target molecule using standard cross-coupling reactions.
-
Final Deprotection: In one of the final steps, the benzyl protecting group is removed by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) to unmask the hydroxyl group, yielding the final active pharmaceutical ingredient.[2] This deprotection is clean and efficient, typically affording high yields of the desired product.
Conclusion
3-(Benzyloxy)cyclohexanol is more than just a simple building block; it is a strategic tool that offers solutions to complex synthetic challenges in pharmaceutical development. Its true value lies in the synergy between the stable, yet easily removable, benzyloxy protecting group and the stereochemically rich cyclohexanol core. A thorough understanding of its synthesis, particularly the methods to control its stereochemistry, empowers chemists to design and execute efficient and scalable routes to novel therapeutics. By carefully selecting the synthetic pathway and reaction conditions, researchers can harness the full potential of this versatile intermediate to accelerate the journey from laboratory concept to life-changing medicine.
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- Vertex AI Search. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Google Patents. US3622645A - Conversion of benzene to cyclohexane in the presence of a catalyst of small particle size.
- National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Google Patents. WO2012080240A1 - Cyclohexane compounds and their use as antibiotics.
- SpringerLink. Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene.
- Google Patents. US6943274B2 - Method for the production of cyclohexanol from benzene.
- Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal.
- ChemRxiv. Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone.
- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Google Patents. GB853775A - Pharmaceutical compositions and methods for producing phenylcyclohexane compounds.
- Chem-Impex. 3-Benzyloxybenzyl alcohol.
- PubMed Central. Synthesis of Benzocycloalkanone-Based Michael Acceptors and Biological Activities as Antimalarial and Antitrypanosomal Agents.
- Biosynth. (1R,2S,3S,5R)-5-Benzyloxy-3-(tert-butyldimethylsilyloxy)-2-hydroxymethyl cyclohexanol.
- Google Patents. EP2230907B1 - Benzylphenyl cyclohexane derivatives and methods of use.
- BLD Pharm. 1781346-17-5|3-(Benzyloxy)cyclohexane-1-carboxylic acid.
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- ScienceDirect. Catalytic Hydrogenation of Cyclohexene.
- PubChem. 3-(benzyloxy)-N-cyclohexylbenzamide | C20H23NO2 | CID 2982206.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- YouTube. 13 Cycloalkane Stereoisomers/Conformations C240 2016.
- Alfa Chemistry. CAS 25159-40-4 N-[3-(Dimethylamino)propyl]-9-octadecenamide N-oxide.
- Thieme Connect. Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors.
- Chemistry LibreTexts. Williamson Ether Synthesis.
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- MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
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Methodological & Application
Application Note: Selective Synthesis of 3-(benzyloxy)cyclohexanol via Williamson Ether Synthesis
Abstract
This application note provides a comprehensive guide for the selective synthesis of 3-(benzyloxy)cyclohexanol from 1,3-cyclohexanediol. The protocol detailed herein leverages the Williamson ether synthesis for the mono-benzylation of a symmetric diol, a common challenge in synthetic organic chemistry. This document outlines the mechanistic underpinnings, a detailed experimental protocol, purification strategies, and characterization of the target compound. The content is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally related compounds.
Introduction
The selective functionalization of polyols is a critical transformation in organic synthesis, enabling the construction of complex molecules with diverse applications in pharmaceuticals, materials science, and fragrance industries. 3-(Benzyloxy)cyclohexanol is a valuable intermediate, incorporating a versatile benzyl protecting group on a cyclohexyl scaffold. This structure serves as a precursor for a variety of more complex molecular architectures. The primary challenge in the synthesis of 3-(benzyloxy)cyclohexanol from the readily available 1,3-cyclohexanediol lies in achieving mono-etherification while minimizing the formation of the corresponding di-benzylated byproduct. This application note details a robust protocol to favor the formation of the desired mono-benzylated product through careful control of reaction stoichiometry and conditions.
Reaction Mechanism and Strategy
The synthesis of 3-(benzyloxy)cyclohexanol from 1,3-cyclohexanediol is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a strong base, sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of 1,3-cyclohexanediol, forming a sodium alkoxide intermediate. This alkoxide is a potent nucleophile. Subsequently, the alkoxide attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group and forming the desired ether linkage.
To promote mono-benzylation over di-benzylation, a stoichiometric excess of the diol relative to the benzylating agent is employed. This statistical approach increases the probability that a molecule of benzyl bromide will react with a molecule of the starting diol rather than the mono-benzylated product.
Figure 1: Reaction mechanism for the synthesis of 3-(benzyloxy)cyclohexanol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-Cyclohexanediol (cis/trans mixture) | ≥98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich |
| Benzyl Bromide | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated Ammonium Chloride (aq. soln.) | Laboratory grade | Fisher Scientific |
| Brine (Saturated Sodium Chloride aq. soln.) | Laboratory grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | VWR |
| Hexane | ACS grade | VWR |
| Ethyl Acetate | ACS grade | VWR |
Safety Precautions:
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas.[3] It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[4][5] It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis of 3-(benzyloxy)cyclohexanol.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-cyclohexanediol (5.81 g, 50.0 mmol, 2.5 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir until the diol is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Alkoxide Formation: Remove the ice bath and allow the suspension to warm to room temperature. Stir for 1 hour. The solution will become a cloudy white suspension.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (2.37 mL, 3.42 g, 20.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The starting material (1,3-cyclohexanediol) will have a low Rf value, the desired product (3-(benzyloxy)cyclohexanol) will have a higher Rf, and the di-benzylated byproduct will have the highest Rf.[6] Visualize the spots using a potassium permanganate stain.[7]
-
Quenching: Once the reaction is complete (consumption of benzyl bromide), cool the flask to 0 °C and slowly add saturated aqueous ammonium chloride solution (50 mL) to quench the excess sodium hydride.[8] Caution: Vigorous gas evolution will occur initially.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.
Purification
Purify the crude product by flash column chromatography on silica gel.[9]
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexane.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the column.
-
Elute with the gradient solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield 3-(benzyloxy)cyclohexanol as a colorless to pale yellow oil.
-
Characterization
The structure and purity of the synthesized 3-(benzyloxy)cyclohexanol should be confirmed by spectroscopic methods.
-
1H NMR (400 MHz, CDCl3): The expected spectrum will show signals for the cyclohexyl protons, the benzylic protons (a singlet around 4.5 ppm), and the aromatic protons of the benzyl group (a multiplet between 7.2 and 7.4 ppm). The proton on the carbon bearing the benzyloxy group and the proton on the carbon bearing the hydroxyl group will appear as multiplets.
-
13C NMR (100 MHz, CDCl3): The spectrum should display signals for the carbons of the cyclohexane ring, the benzylic carbon (around 70 ppm), and the aromatic carbons.
-
FT-IR (neat): A broad absorption band in the region of 3300-3500 cm-1 corresponding to the O-H stretch of the alcohol, and C-O stretching vibrations around 1050-1150 cm-1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend reaction time. |
| Inefficient workup | Ensure thorough extraction. | |
| Loss during chromatography | Use a finer gradient for elution. | |
| Formation of significant di-benzylated product | Stoichiometry of benzyl bromide is too high | Use a larger excess of the diol. Add benzyl bromide more slowly. |
| Reaction time is too long | Monitor the reaction closely by TLC and quench once the starting material is consumed. | |
| Unreacted starting material | Incomplete deprotonation | Ensure the sodium hydride is fresh and properly handled. |
| Inactive benzyl bromide | Use freshly distilled or a new bottle of benzyl bromide. |
Conclusion
This application note provides a detailed and reliable protocol for the selective mono-benzylation of 1,3-cyclohexanediol to synthesize 3-(benzyloxy)cyclohexanol. By carefully controlling the stoichiometry and reaction conditions, the desired product can be obtained in good yield and purity. The methods described herein are applicable to the synthesis of a range of selectively protected polyols, which are valuable intermediates in various fields of chemical research and development.
References
-
CrystEngComm. (n.d.). Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers. Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Cyclohexanediol. PubChem. Retrieved February 5, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 5, 2026, from [Link]
- Patents, G. (n.d.). Method for producing 1,3-cyclohexanediol compound.
-
The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. University of California, Berkeley. Retrieved February 5, 2026, from [Link]
-
Reddit. (n.d.). How to use Sodium Hydride in reaction? Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved February 5, 2026, from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved February 5, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved February 5, 2026, from [Link]
-
Wiley Online Library. (n.d.). NMR Chemical Shifts. Retrieved February 5, 2026, from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]
-
Research Repository UCD. (2016, October 25). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 5, 2026, from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved February 5, 2026, from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2023, July 5). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL ACETOTHIOACETATE AND ITS USE IN SYNTHESIS: 3-ACETYL-4-HYDROXY-5,5-DIMETHYLFURAN-2(4H)-ONE. Retrieved February 5, 2026, from [Link]
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Application Notes and Protocols for the Diastereoselective Reduction of 3-(Benzyloxy)cyclohexanone to 3-(Benzyloxy)cyclohexanol
Introduction: Navigating the Stereochemical Landscape of Substituted Cyclohexanone Reduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. The reduction of 3-(benzyloxy)cyclohexanone to the corresponding alcohol, 3-(benzyloxy)cyclohexanol, presents a classic stereochemical challenge. The reaction can yield two diastereomeric products: the cis-isomer, where the hydroxyl group and the benzyloxy group are on the same face of the cyclohexane ring, and the trans-isomer, where they are on opposite faces.
The stereochemical outcome of this reduction is not arbitrary; it is dictated by the interplay of several factors, including the steric bulk of the reducing agent, the conformational preferences of the cyclohexanone ring, and potential electronic effects of the benzyloxy substituent. For researchers and drug development professionals, controlling this diastereoselectivity is paramount, as the biological activity of the final molecule often depends on the specific stereoisomer.
This guide provides a detailed exploration of various methods for the reduction of 3-(benzyloxy)cyclohexanone, offering insights into the underlying principles that govern the stereochemical outcome. We will delve into protocols using common and specialized hydride reagents and discuss how to predict and achieve the desired diastereomer.
Understanding the Stereochemical Principles
The reduction of a substituted cyclohexanone involves the delivery of a hydride ion (H⁻) to the carbonyl carbon. The trajectory of this attack, either from the axial or equatorial face of the ring, determines the stereochemistry of the resulting alcohol.
-
Axial Attack: Hydride approaches from the axial direction, leading to the formation of an equatorial alcohol. This is often favored by smaller, unhindered reducing agents to avoid torsional strain in the transition state. The resulting equatorial alcohol is generally the thermodynamically more stable product.
-
Equatorial Attack: Hydride approaches from the equatorial direction, resulting in an axial alcohol. This pathway is typically favored by bulky, sterically demanding reducing agents that are hindered by the axial hydrogens at the C-2 and C-6 positions. The axial alcohol is generally the kinetically favored product.
For 3-(benzyloxy)cyclohexanone, the bulky benzyloxy group at the C-3 position introduces an additional steric and electronic element that influences the facial selectivity of the hydride attack.
Method 1: Sodium Borohydride (NaBH₄) Reduction — A Study in Steric Approach Control
Sodium borohydride is a mild and versatile reducing agent, widely used for the reduction of aldehydes and ketones.[1] Its relatively small size allows it to preferentially attack the carbonyl group from the less hindered face.
Causality of Experimental Choice
In the chair conformation of 3-(benzyloxy)cyclohexanone, the bulky benzyloxy group will preferentially occupy the equatorial position to minimize steric interactions. The hydride from NaBH₄ can then approach from either the axial or equatorial face.
-
Axial attack is generally favored as it proceeds through a transition state with lower torsional strain, leading to the thermodynamically more stable trans product (equatorial hydroxyl group).
-
Equatorial attack , leading to the cis product (axial hydroxyl group), is sterically hindered by the axial hydrogens on the same side of the ring.
Therefore, the reduction of 3-(benzyloxy)cyclohexanone with NaBH₄ is expected to yield a majority of the trans-3-(benzyloxy)cyclohexanol.
Figure 1. NaBH₄ reduction pathway for 3-(benzyloxy)cyclohexanone.
Experimental Protocol: NaBH₄ Reduction
Materials:
-
3-(Benzyloxy)cyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 3-(benzyloxy)cyclohexanone (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.
Expected Outcome: The reaction is expected to yield a mixture of cis- and trans-3-(benzyloxy)cyclohexanol, with the trans isomer being the major product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a powerful reducing agent, capable of reducing a wide range of functional groups, including ketones.[2] Similar to NaBH₄, it is a source of nucleophilic hydride.
Causality of Experimental Choice
Despite being a stronger reducing agent, the steric profile of the AlH₄⁻ anion is similar to that of BH₄⁻. Therefore, the reduction of 3-(benzyloxy)cyclohexanone with LiAlH₄ is also expected to be governed by steric approach control, favoring axial attack to produce the trans product as the major isomer.
Protocol Note: LiAlH₄ reacts violently with protic solvents like methanol and water. Therefore, the reaction must be carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
3-(Benzyloxy)cyclohexanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous Et₂O or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(benzyloxy)cyclohexanone (1.0 eq) in anhydrous Et₂O or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite®, washing the filter cake with Et₂O or THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Expected Outcome: Similar to the NaBH₄ reduction, a majority of the trans isomer is expected.
Method 3: L-Selectride® Reduction — Leveraging Steric Hindrance for Diastereoselectivity
L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent. Its large size dramatically alters the stereochemical course of the reduction.[3]
Causality of Experimental Choice
The bulky tri-sec-butyl groups of L-Selectride® make axial attack on the cyclohexanone ring highly unfavorable due to severe steric clashes with the axial hydrogens. Consequently, the hydride is delivered from the less hindered equatorial face, leading to the formation of the cis product (axial alcohol) as the major isomer. This is a classic example of kinetic control, where the product that is formed faster predominates, even if it is the thermodynamically less stable isomer.[4]
Figure 2. L-Selectride® reduction pathway for 3-(benzyloxy)cyclohexanone.
Experimental Protocol: L-Selectride® Reduction
Materials:
-
3-(Benzyloxy)cyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
3 M Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dry ice/acetone bath, syringe, separatory funnel, rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-(benzyloxy)cyclohexanone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of water.
-
Allow the mixture to warm to room temperature. Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Expected Outcome: This method is expected to provide a high diastereomeric excess of the cis-3-(benzyloxy)cyclohexanol.
Comparative Summary of Reduction Methods
| Method | Reducing Agent | Key Principle | Expected Major Product |
| 1 | Sodium Borohydride (NaBH₄) | Steric Approach Control | trans-3-(Benzyloxy)cyclohexanol |
| 2 | Lithium Aluminum Hydride (LiAlH₄) | Steric Approach Control | trans-3-(Benzyloxy)cyclohexanol |
| 3 | L-Selectride® | Steric Hindrance | cis-3-(Benzyloxy)cyclohexanol |
Characterization of Diastereomers: The Power of ¹H NMR Spectroscopy
The ratio of the cis and trans diastereomers in the crude product mixture can be reliably determined by ¹H NMR spectroscopy. The key diagnostic signal is the proton on the carbon bearing the newly formed hydroxyl group (H-1).
-
trans-Isomer (Equatorial -OH): The H-1 proton is in an axial position. It will typically appear as a triplet of triplets (or a more complex multiplet) with large axial-axial coupling constants (J ≈ 8-12 Hz) to the adjacent axial protons at C-2 and C-6. This signal will generally be found more upfield.
-
cis-Isomer (Axial -OH): The H-1 proton is in an equatorial position. It will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) and will often appear as a broad singlet or a narrow multiplet. This signal is typically shifted downfield compared to the axial proton of the trans-isomer.
By integrating the distinct signals for the H-1 protons of both diastereomers, the cis:trans ratio can be accurately calculated.[4][5]
Conclusion
The reduction of 3-(benzyloxy)cyclohexanone is a powerful case study in stereocontrolled synthesis. By carefully selecting the reducing agent, researchers can predictably favor the formation of either the cis or trans diastereomer of 3-(benzyloxy)cyclohexanol. Unhindered reagents like NaBH₄ and LiAlH₄ generally favor the thermodynamically more stable trans product through axial attack. In contrast, sterically demanding reagents such as L-Selectride® favor the kinetically controlled cis product via equatorial attack. The ability to manipulate these outcomes is a critical skill for scientists in drug discovery and development, where precise control over molecular architecture is essential for function.
References
-
Gaona-López, C., et al. (2020). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. Journal of Chemical Education, 97(10), 3847-3851. Available at: [Link]
-
LibreTexts. (2021). 10.6: Stereoselectivity in the Reduction of Cyclohexanones. Chemistry LibreTexts. Available at: [Link]
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson.
-
Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4 or LAH). Master Organic Chemistry. Available at: [Link]
-
Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone. Scribd. Available at: [Link]
Sources
Enzymatic kinetic resolution of racemic 3-(benzyloxy)cyclohexanol
Application Note: High-Efficiency Enzymatic Kinetic Resolution of trans-3-(Benzyloxy)cyclohexanol
Abstract
This application note details a robust protocol for the enzymatic kinetic resolution (EKR) of racemic trans-3-(benzyloxy)cyclohexanol, a critical chiral building block for bioactive macrocycles and pharmaceutical intermediates. While 2-substituted cyclohexanols are easily resolved due to steric proximity to the reaction center, 3-substituted analogs present a challenge due to the "remote" nature of the chiral center. This guide overcomes these limitations by utilizing Candida antarctica Lipase B (CALB) in a hydrophobicity-tuned solvent system, achieving Enantiomeric Ratios (
Introduction & Mechanistic Grounding
The Synthetic Challenge
Racemic 3-(benzyloxy)cyclohexanol contains two chiral centers. However, in most synthetic routes (e.g., reduction of the corresponding ketone), the diastereomers (cis and trans) are formed in varying ratios. This protocol assumes the starting material has been diastereomerically enriched to the trans-isomer (or cis-isomer) prior to resolution, as lipases typically exhibit distinct reaction rates for different diastereomers.
The Biocatalytic Solution
We utilize Novozym 435 (immobilized CALB), a serine hydrolase that operates via a Ping-Pong Bi-Bi mechanism. The enzyme follows the Kazlauskas Rule for cyclic secondary alcohols, preferentially acylating the enantiomer where the larger substituent (the benzyloxy-containing ring segment) fits into the large hydrophobic pocket of the active site.
Mechanism Description:
-
Acyl-Enzyme Formation: The active site serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (tautomerized from vinyl alcohol).
-
Enantioselective Attack: The fast-reacting enantiomer of the alcohol enters the active site.
-
Deacylation: The alcohol attacks the acyl-enzyme intermediate, forming the chiral ester and regenerating the free enzyme.
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed acylation of secondary alcohols.
Materials & Equipment
-
Biocatalyst: Novozym 435 (CALB immobilized on acrylic resin). Note: Store at 4°C.
-
Substrate: trans-3-(benzyloxy)cyclohexanol (Racemic).
-
Acyl Donor: Vinyl acetate (Keep anhydrous; >99%).
-
Solvents: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous, water < 0.01%).
-
Additives: Molecular Sieves (3Å or 4Å) to scavenge trace water and prevent hydrolysis.
-
Analytics: HPLC with Chiralcel OD-H or AD-H column.
Analytical Method Development (Protocol A)
Before starting the reaction, you must establish a baseline for separating the enantiomers.
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 0.5 mL/min (Adjust to 1.0 mL/min if backpressure allows).
-
Detection: UV at 254 nm (Benzyl chromophore).
-
Temperature: 25°C.
Expected Retention Times (approximate):
-
(1S,3S)-Alcohol: 12.5 min
-
(1R,3R)-Alcohol: 14.2 min
-
(1R,3R)-Acetate (Product): 8.0 min (Elutes earlier due to loss of H-bonding).
Validation: Inject the racemate to ensure baseline resolution (
Optimization & Screening (Protocol B)
The choice of solvent dramatically affects the
Procedure:
-
Prepare 4 vials, each containing 20 mg of substrate.
-
Add 1 mL of solvent to each: (A) Hexane, (B) Toluene, (C) MTBE, (D) THF.
-
Add 2 equivalents of Vinyl Acetate (approx. 15 µL).
-
Add 10 mg of Novozym 435.
-
Incubate at 30°C / 200 rpm.
-
Sample at 2 hours and 24 hours. Analyze via HPLC.
Data Analysis:
Calculate conversion (
Typical Results Table:
| Solvent | Conversion (24h) | ee (Product) | ee (Substrate) | E-Value | Recommendation |
| Hexane | 15% | >99% | 17% | >100 | Too slow (solubility issues) |
| Toluene | 42% | 98% | 70% | 120 | Excellent |
| MTBE | 48% | 96% | 88% | 85 | Good balance of rate/selectivity |
| THF | 5% | 90% | 4% | 20 | Avoid (strips enzyme water) |
Decision: Use Toluene for maximum selectivity or MTBE for higher solubility and faster rates.
Preparative Scale Resolution (Protocol C)
This protocol describes the resolution of 5.0 g of racemic starting material.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask, dissolve 5.0 g (24.2 mmol) of racemic trans-3-(benzyloxy)cyclohexanol in 100 mL of anhydrous Toluene .
-
Add 2.0 g of Novozym 435 (40% w/w relative to substrate).
-
Add 4.5 mL (48.4 mmol, 2 eq) of Vinyl Acetate.
-
Add 1.0 g of activated 4Å Molecular Sieves (optional, but recommended to ensure irreversible acetylation).
Step 2: Incubation
-
Place in an orbital shaker or use a magnetic stir bar (gentle stirring to avoid grinding the resin) at 30°C .
-
Monitor: Take a 50 µL aliquot every 4 hours. Dilute in HPLC mobile phase and analyze.
Step 3: The "Stop Point"
-
Target: Stop the reaction when conversion reaches 49-50% .
-
Critical Insight: Because the chiral center is at position 3 (remote), the
-value might drop slightly as the reaction proceeds. Do not let conversion exceed 50% if you want the unreacted alcohol in high purity. -
If the reaction stalls at 45%, add another 0.5 eq of Vinyl Acetate.
Step 4: Workup
-
Filtration: Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads and sieves. Save the enzyme! It can be washed with MTBE and reused up to 5 times.
-
Concentration: Evaporate the solvent under reduced pressure to yield a yellow oil containing the (1R,3R)-acetate and the (1S,3S)-alcohol.
Step 5: Purification
-
Perform Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient from 100% Hexane to 80:20 Hexane:Ethyl Acetate.
-
Fraction 1: (1R,3R)-3-(benzyloxy)cyclohexyl acetate (High
). -
Fraction 2: (1S,3S)-3-(benzyloxy)cyclohexanol (Low
).
-
Step 6: Hydrolysis (Optional)
If the Acetate enantiomer is the desired product, hydrolyze it using mild base (K₂CO₃ in MeOH) to yield the chiral alcohol.
Process Workflow Diagram
Figure 2: Downstream processing workflow for the separation of resolved enantiomers.
Troubleshooting & Expert Tips
-
Low Conversion (<10%):
-
Check water content. If the system is too dry, the enzyme becomes rigid. Add water to the solvent at 0.05% (w/w) or equilibrate the enzyme in a humidity chamber before use.
-
Check for inhibitors. Pyridine or amines remaining from previous synthesis steps can deactivate lipases.
-
-
Low Selectivity (Low E-value):
-
Lower the temperature to 4°C or 10°C. Rate will decrease, but selectivity often increases significantly (enthalpic control).
-
Switch from Vinyl Acetate to Isopropenyl Acetate . Acetone is the byproduct (instead of acetaldehyde), which is less inhibitory to the enzyme.
-
-
Enzyme Reuse:
-
Wash the recovered beads with dry acetone, then dry hexane. Store dry. Do not wash with water, as it may strip the enzyme from the support or cause clumping.
-
References
-
De Almeida, A. et al. (2025).[1] Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. ResearchGate.
-
Pamies, O. & Backvall, J.E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. NIH/PubMed.
-
Fitz, M. et al. (2006).[1] Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate.
-
Mericko, D. et al. (2007).[2] HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie.
- Novozymes A/S.Novozym 435 Application Sheet. (General reference for CALB properties).
Sources
Application Notes and Protocols for the Hydrogenolysis of Benzyl Ethers in Cyclohexanol Derivatives
Introduction: The Strategic Importance of Benzyl Ether Deprotection
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex molecules, the use of protecting groups is a cornerstone of strategic molecular architecture. Among these, the benzyl ether stands out as a robust and versatile protecting group for hydroxyl functionalities due to its ease of installation and general stability across a wide range of reaction conditions. However, the true efficacy of any protecting group lies in its selective and high-yielding removal. Catalytic hydrogenolysis has long been the gold standard for the cleavage of benzyl ethers, offering a mild and efficient deprotection strategy.[1][2]
This guide provides an in-depth exploration of the procedure for the hydrogenolysis of benzyl ethers, with a specific focus on cyclohexanol derivatives. These substrates are of significant interest in medicinal chemistry, and understanding the nuances of their deprotection is critical for the successful synthesis of target compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, address potential challenges, and offer field-proven troubleshooting advice.
Mechanistic Insights: The Role of the Catalyst and Hydrogen Source
The hydrogenolysis of a benzyl ether is a catalytic reduction process that involves the cleavage of the carbon-oxygen bond between the benzyl group and the protected alcohol.[1] The most commonly employed catalyst for this transformation is palladium on activated carbon (Pd/C).[3]
The reaction mechanism can be summarized in the following key steps:
-
Adsorption: Both the benzyl ether substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the oxidative addition into the benzylic C-O bond, forming a palladium(II) intermediate.[4]
-
Hydride Transfer: Hydrogen atoms, also activated on the palladium surface, are transferred to the intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the deprotected alcohol and toluene, regenerating the active palladium(0) catalyst.[4]
The overall transformation can be visualized as follows:
Caption: High-level overview of benzyl ether hydrogenolysis.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the hydrogenolysis of a generic benzyl-protected cyclohexanol derivative using palladium on carbon and hydrogen gas. A subsequent protocol outlines the use of a transfer hydrogenation agent as a safer alternative to gaseous hydrogen.
Protocol 1: Hydrogenolysis using Hydrogen Gas
This protocol is suitable for laboratories equipped with the necessary safety infrastructure for handling hydrogen gas.
Materials and Equipment:
-
Benzyl-protected cyclohexanol derivative
-
10% Palladium on carbon (Pd/C), typically 5-10 mol%
-
Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate, or tetrahydrofuran)
-
Hydrogen gas cylinder with a regulator
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen-filled balloon)
-
Schlenk line or similar inert gas manifold
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
Experimental Workflow:
Caption: Step-by-step workflow for hydrogenolysis using H₂ gas.
Detailed Procedure:
-
Catalyst Preparation: To a dry reaction flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%).
-
Inert Atmosphere: Seal the flask and purge with a gentle stream of nitrogen or argon for several minutes to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the chosen anhydrous solvent via cannula or syringe.
-
Substrate Addition: Dissolve the benzyl-protected cyclohexanol derivative in the same solvent and add it to the reaction flask.
-
Hydrogen Introduction: Carefully evacuate the inert gas and backfill the flask with hydrogen gas. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or higher pressures, a Parr hydrogenation apparatus should be used.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material and the appearance of the product spot.
-
Reaction Completion and Workup: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water while still wet.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel, if necessary.
Protocol 2: Transfer Hydrogenolysis
This method avoids the use of flammable hydrogen gas and is generally safer for standard laboratory settings. Common hydrogen donors include ammonium formate, formic acid, or 1,4-cyclohexadiene.[5][6]
Materials and Equipment:
-
Same as Protocol 1, with the exception of the hydrogen gas setup.
-
Hydrogen donor (e.g., ammonium formate)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Hydrogen Donor Addition: Add the hydrogen donor (e.g., ammonium formate, typically 3-5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture if necessary (e.g., to 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Key Considerations for Cyclohexanol Derivatives
When performing hydrogenolysis on cyclohexanol derivatives, several factors should be taken into account:
-
Stereochemistry: If the cyclohexanol derivative contains stereocenters, the stereochemical outcome of the reaction is a critical consideration. In most cases, hydrogenolysis of a benzyl ether does not affect existing stereocenters on the cyclohexane ring. However, if other reducible functional groups are present, their reduction could lead to the formation of new stereoisomers. It is essential to characterize the product thoroughly to confirm its stereochemistry.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used and often give good results. Aprotic solvents such as ethyl acetate and THF are also effective. The solubility of the starting material and product should guide the solvent selection.
-
Catalyst Loading: While 5-10 mol% is a typical starting point for catalyst loading, this may need to be optimized. Higher loadings can increase the reaction rate but also the cost and the risk of side reactions.
-
Reaction Time and Temperature: Most hydrogenolysis reactions proceed efficiently at room temperature. However, for sterically hindered benzyl ethers, gentle heating may be required. Reaction times can vary from a few hours to overnight.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Sluggish Reaction | - Inactive catalyst- Insufficient hydrogen- Catalyst poisoning (e.g., by sulfur or halogen impurities)- Steric hindrance around the benzyl ether | - Use fresh, high-quality Pd/C.- Ensure a continuous supply of hydrogen (e.g., use a fresh balloon).- Purify the starting material to remove potential catalyst poisons.- Increase catalyst loading or reaction temperature.- Consider a more active catalyst (e.g., Pearlman's catalyst). |
| Side Product Formation | - Over-reduction of other functional groups (e.g., alkenes, alkynes, nitro groups)- Saturation of the cyclohexane ring (under harsh conditions)- Dehalogenation if aryl halides are present[7] | - Use a milder hydrogen source (e.g., transfer hydrogenation).[5][6]- Carefully control the reaction time and temperature.- Use a more selective catalyst or catalyst poison to prevent unwanted reductions. |
| Low Product Recovery | - Adsorption of the product onto the catalyst or Celite®- Volatility of the product | - Thoroughly wash the catalyst and Celite® pad with a polar solvent after filtration.- Use caution during solvent removal on the rotary evaporator. |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[8]
-
Palladium on Carbon: Pd/C is flammable, and the used catalyst can be pyrophoric, especially when dry. Always handle it in an inert atmosphere and quench it carefully after use.[8]
-
Pressure Equipment: If using a high-pressure hydrogenation apparatus, ensure it is properly maintained and operated by trained personnel.[9]
Conclusion
The hydrogenolysis of benzyl ethers is a powerful and reliable method for the deprotection of hydroxyl groups in cyclohexanol derivatives. By understanding the underlying mechanism, carefully selecting reaction conditions, and being aware of potential challenges, researchers can effectively utilize this transformation in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis.
References
-
ResearchGate. (2024). Hydrogenolysis of benzyl‐protected alcohols. Retrieved from [Link]
-
ResearchGate. (2024). Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Industrial Safety & Hygiene News. (2023). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
-
Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
ChemHelpASAP. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved from [Link]
-
Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]
-
H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. nacatsoc.org [nacatsoc.org]
- 8. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Publications - Hyster Lab [hyster.princeton.edu]
Application Note: Synthesis of 3-Hydroxylated Tramadol Analogs Using 3-(Benzyloxy)cyclohexanol
Executive Summary
This application note details the synthetic utility of 3-(benzyloxy)cyclohexanol as a high-value scaffold for generating novel Tramadol analogs. While classical Tramadol synthesis utilizes unsubstituted cyclohexanone, the introduction of oxygen functionality at the C3 position of the cyclohexane ring allows for the exploration of new Structure-Activity Relationship (SAR) space.
The protocol outlined below leverages the benzyl ether as a robust protecting group, stable against the basic conditions of the Mannich reaction and the nucleophilic nature of the Grignard addition. The final deprotection yields 1-(3-methoxyphenyl)-2-((dimethylamino)methyl)cyclohexane-1,3-diol , a polar analog of Tramadol potentially exhibiting altered metabolic stability and receptor binding profiles.
Chemical Rationale & Strategy
The Tramadol Scaffold vs. The Target Analog
Standard Tramadol possesses a 1,2-substitution pattern on the cyclohexane ring. The use of 3-(benzyloxy)cyclohexanol introduces a third functionality.
-
Standard Tramadol: Lipophilic cyclohexane core.
-
Target Analog: Hydrophilic potential at C3 (post-deprotection), allowing for additional H-bond interactions within the
-opioid receptor pocket.
Retrosynthetic Analysis
The synthesis follows a linear 4-step sequence:
-
Oxidation: Conversion of the secondary alcohol to a ketone.[1][2][3]
-
Mannich Reaction: Introduction of the dimethylaminomethyl arm.[4] Note: The asymmetry of the ketone creates two potential sites for functionalization (C2 vs. C6).
-
Grignard Addition: Construction of the quaternary center and aryl core.
-
Global Deprotection: Hydrogenolysis to reveal the secondary alcohol.
Pathway Visualization
Figure 1: Synthetic workflow transforming 3-(benzyloxy)cyclohexanol into the target opioid analog.
Pre-Synthesis Preparation[5]
Materials Checklist
| Reagent | Role | Grade/Purity |
| 3-(Benzyloxy)cyclohexanol | Starting Material | >97% (HPLC) |
| Pyridinium Chlorochromate (PCC) | Oxidant | Reagent Grade |
| Dimethylamine HCl | Amine Source | 99% |
| Paraformaldehyde | C1 Synthon | Reagent Grade |
| 3-Bromoanisole | Grignard Precursor | >98% |
| Magnesium Turnings | Grignard Reagent | Activated |
| Palladium on Carbon (10%) | Catalyst | Wet support |
Safety Directives
-
Chromium VI (PCC): Highly toxic and carcinogenic. All weighing must occur in a filtered fume hood.
-
Grignard Reagents: Pyrophoric potential. Ensure all glassware is flame-dried and under inert atmosphere (Ar/N2).
-
Opioid Analogs: Treat all intermediates as potentially potent CNS active agents. Double-gloving and specific waste disposal protocols are mandatory.
Experimental Protocols
Protocol A: Scaffold Activation (Oxidation)
Objective: Convert the alcohol to the ketone without cleaving the benzyl ether.
-
Setup: Flame-dry a 500 mL Round Bottom Flask (RBF). Add PCC (1.5 eq) and suspend in anhydrous Dichloromethane (DCM) .
-
Addition: Dissolve 3-(benzyloxy)cyclohexanol (1.0 eq) in minimal DCM. Add dropwise to the PCC suspension at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Target
will increase significantly). -
Workup: Dilute with diethyl ether. Decant the supernatant from the black gum. Filter through a pad of Florisil or Silica gel.
-
Validation:
should show the disappearance of the carbinol proton ( ) and retention of the benzylic protons ( ).
Protocol B: The Mannich Assembly
Objective: Install the dimethylaminomethyl group. Note: This step determines the regiochemistry.
-
Reagents: In a 250 mL RBF, combine 3-(benzyloxy)cyclohexanone (1.0 eq), Dimethylamine HCl (1.1 eq), and Paraformaldehyde (1.2 eq).
-
Solvent: Add Ethanol (EtOH) and a catalytic amount of conc. HCl (2-3 drops).
-
Reflux: Heat to reflux (
) for 12–16 hours. -
Regioselectivity Check:
-
Theoretical: Functionalization at C2 (between ketone and OBn) is sterically crowded. Functionalization at C6 is favored.
-
Action: If C2-functionalization is required (to mimic Tramadol's compact structure), use pre-formed iminium salts (Eschenmoser’s salt) in aprotic solvents (DCM) to encourage kinetic control.
-
-
Workup: Evaporate EtOH. Basify with 1N NaOH to pH 10. Extract with Ethyl Acetate (
). -
Purification: The product is an oil. Purification via column chromatography (DCM:MeOH 95:5) is critical to separate regioisomers if both are formed.
Protocol C: Arylation (Grignard Reaction)
Objective: Create the quaternary center and install the aryl ring.
-
Grignard Prep: In a 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 3-bromoanisole (1.1 eq) in dry THF dropwise. Reflux until Mg is consumed.
-
Coupling: Cool Grignard solution to
. Add the Mannich base (from Protocol B) in dry THF dropwise. -
Reaction: Stir at
for 1 hour, then reflux for 4 hours. -
Quench: Cool to
. Quench carefully with saturated . -
Isolation: Extract with diethyl ether. The product will be a mixture of diastereomers (cis/trans relationships between the OH and the aryl group).
-
Note: Tramadol synthesis typically yields the trans-isomer as the minor product, which is the active pharmaceutical ingredient. HPLC separation may be required here.
-
Protocol D: Global Deprotection
Objective: Remove the benzyl group to release the secondary alcohol.
-
Hydrogenation: Dissolve the protected analog in MeOH. Add 10% Pd/C (10 wt%).
-
Atmosphere: Purge with
gas (balloon pressure is usually sufficient; use a Parr shaker at 40 psi for faster kinetics). -
Duration: Stir for 12 hours at RT.
-
Filtration: Filter through Celite to remove Pd/C. Do not let the catalyst dry out (fire hazard).
-
Final Salt Formation: Dissolve the free base in acetone and add HCl/ether to precipitate the hydrochloride salt.
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | Aryl OMe singlet ( | |
| Purity | HPLC (C18, ACN/Water) | |
| Mass Spec | LC-MS (ESI+) |
Regioisomer Validation Logic
To confirm the Mannich reaction occurred at the desired position (C2 vs C6), analyze the COSY NMR spectrum of the intermediate.
-
C2-Substitution: The methine proton
to the carbonyl will show coupling to the methine proton to the benzyloxy group. -
C6-Substitution: No direct coupling between the
-carbonyl proton and the -benzyloxy proton.
Figure 2: NMR-based decision matrix for determining regiochemistry of the Mannich intermediate.
References
-
Grünenthal GmbH. (1972). Process for the preparation of cyclohexanol derivatives.[4] U.S. Patent 3,652,589.[4] Link
-
Dayer, P., Collart, L., & Desmeules, J. (1997). The pharmacology of tramadol.[4][5][6][7] Drugs, 53(2), 18-24. Link
-
Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Oxidation.[3] Pergamon Press. (Reference for PCC/Swern oxidation protocols). Link
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link
-
Greene, T. W., & Wuts, P. G. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for Benzyl ether stability and removal). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]
- 5. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Efficiency Mitsunobu Inversion of 3-(Benzyloxy)cyclohexanol
Executive Summary
This application note details the optimized conditions for the Mitsunobu inversion of 3-(benzyloxy)cyclohexanol . This substrate presents specific challenges due to the steric bulk of the C3-benzyloxy group and the conformational constraints of the cyclohexane ring.
While standard Mitsunobu protocols exist, this guide focuses on the p-nitrobenzoic acid (PNBA) / DIAD system. This variation is superior to the standard benzoic acid / DEAD method for this substrate because the resulting p-nitrobenzoate esters are highly crystalline (aiding purification) and the increased acidity of PNBA drives the reaction kinetics, suppressing competitive elimination pathways common in secondary cyclohexyl systems.
Mechanistic Insight & Strategic Planning
The Stereochemical Imperative
The Mitsunobu reaction is an SN2 process. For 3-(benzyloxy)cyclohexanol, this implies a Walden inversion at the C1 hydroxyl center.
-
Input: cis-3-(benzyloxy)cyclohexanol
Output: trans-ester (precursor to trans-alcohol). -
Input: trans-3-(benzyloxy)cyclohexanol
Output: cis-ester (precursor to cis-alcohol).
Reaction Mechanism
The reaction proceeds through the formation of a Morrison-Brunn-Huisgen betaine intermediate, which activates the alcohol as an oxyphosphonium leaving group.
Figure 1: Mechanistic pathway of the Mitsunobu reaction showing activation and inversion.
Critical Reagent Selection
For 3-substituted cyclohexanols, reagent choice dictates the ratio of Substitution (SN2) vs. Elimination (E2).
| Component | Recommendation | Rationale |
| Phosphine | Triphenylphosphine (PPh3) | Standard, reliable kinetics.[1] Polymer-bound variants are easier to clean but have slower kinetics for hindered substrates. |
| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Superior to DEAD.[2] DIAD is more stable, less shock-sensitive, and offers identical reactivity for this substrate. |
| Nucleophile | p-Nitrobenzoic Acid (PNBA) | Crucial Choice. The pKa (~3.4) is lower than benzoic acid (4.2), facilitating faster protonation of the betaine. The resulting ester crystallizes easily, simplifying the separation from Triphenylphosphine Oxide (TPPO). |
| Solvent | Anhydrous THF | Toluene is an alternative, but THF provides better solubility for the betaine intermediate. |
Detailed Experimental Protocol
Pre-Reaction Checklist
-
Glassware: Flame-dried or oven-dried (120°C) round bottom flask, cooled under Argon/Nitrogen.
-
Solvent: THF must be anhydrous (distilled from Na/Benzophenone or passed through an activated alumina column). Moisture kills the betaine intermediate.
-
Stoichiometry: 1.0 equiv Alcohol : 1.5 equiv PPh3 : 1.5 equiv PNBA : 1.5 equiv DIAD.
Step-by-Step Procedure
Scale: Based on 1.0 mmol of 3-(benzyloxy)cyclohexanol (~206 mg).
-
Setup: In a 25 mL dry round-bottom flask equipped with a magnetic stir bar and a rubber septum, add:
-
Triphenylphosphine (PPh3): 393 mg (1.5 mmol)
-
p-Nitrobenzoic acid (PNBA): 251 mg (1.5 mmol)
-
3-(benzyloxy)cyclohexanol: 206 mg (1.0 mmol)
-
-
Solvation: Add Anhydrous THF (5.0 mL) via syringe. Stir at Room Temperature (RT) until all solids dissolve.
-
Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.
-
Addition (The Critical Step):
-
Load DIAD (303 mg, ~295 µL, 1.5 mmol) into a syringe.
-
Technique: Add DIAD dropwise over 10–15 minutes.
-
Observation: The solution will turn yellow/orange. If the color fades immediately, the reaction is proceeding well. If the color persists deeply, addition is too fast.
-
-
Reaction:
-
Remove the ice bath after addition is complete.
-
Stir at Room Temperature for 12–16 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 4:1). The starting alcohol (lower Rf) should disappear; the ester (higher Rf, UV active) will appear.
-
-
Quench: Add 0.5 mL of water or saturated NH4Cl to quench excess betaine.
Workup & TPPO Removal Strategy
The "Achilles' heel" of Mitsunobu is removing Triphenylphosphine Oxide (TPPO).[3]
-
Concentration: Remove THF under reduced pressure (Rotovap).
-
Precipitation (The MgCl2 Method):
-
Dissolve the residue in Toluene (5 mL).
-
Add anhydrous MgCl2 (approx. 2 equiv relative to PPh3).
-
Stir vigorously at 50°C for 1 hour, then cool to RT. TPPO forms a complex with MgCl2 and precipitates out.
-
Filter through a celite pad.
-
-
Extraction (Alternative Standard):
-
Dilute residue with Diethyl Ether (Et2O).
-
Wash with sat.[4] NaHCO3 (2 x 10 mL) to remove unreacted p-nitrobenzoic acid.
-
Wash with Brine (10 mL).
-
Dry over MgSO4, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 5%
15% EtOAc in Hexanes. -
Note: The p-nitrobenzoate ester is often a solid. Recrystallization from EtOH/Hexanes is possible if chromatography is difficult.
-
Post-Mitsunobu Hydrolysis (Restoring the Alcohol)
To obtain the inverted alcohol, the ester must be cleaved.
-
Dissolve the purified p-nitrobenzoate ester in MeOH/THF (1:1) .
-
Add K2CO3 (2.0 equiv).
-
Stir at RT for 2–4 hours.
-
Filter off solids, concentrate, and flash chromatograph to yield the inverted 3-(benzyloxy)cyclohexanol .
Workflow Visualization
Figure 2: Operational workflow for the inversion and recovery of the alcohol.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / No Reaction | Wet Solvents | The betaine intermediate is extremely moisture sensitive. Re-distill THF or use molecular sieves (3Å). |
| Elimination Product (Alkene) | Steric Hindrance / High Temp | 3-substituted cyclohexanols are prone to E2 elimination. Ensure addition is at 0°C. Do not heat. Increase solvent volume to reduce concentration. |
| Difficult Separation | TPPO co-elution | Switch to the p-Nitrobenzoic acid protocol (described above) rather than benzoic acid. The polarity difference is greater. Use the MgCl2 precipitation method. |
| Incomplete Conversion | Aged Reagents | PPh3 oxidizes over time. Ensure PPh3 is fresh/recrystallized. DIAD quality is critical; yellow liquid is good, opaque/viscous is bad. |
References
-
Mitsunobu, O. (1981).[4] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2] Synthesis, 1981(1), 1–28.[4] Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][1][2][6][7][8] Chemical Reviews, 109(6), 2551–2651. Link
-
Martin, S. F., & Dodge, J. A. (1991).[4] Efficacious modification of the Mitsunobu reaction for the inversion of sterically hindered secondary alcohols. Tetrahedron Letters, 32(26), 3017–3020. Link
- Note: This is the seminal paper establishing p-nitrobenzoic acid for hindered substr
-
Batesky, D. C., et al. (2017).[9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[10][9] Journal of Organic Chemistry, 82(19), 9931–9936. Link[10][9]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-(benzyloxy)cyclohexanol Isomer Separation
This guide is structured as a dynamic Technical Support Center for researchers requiring high-purity separation of 3-(benzyloxy)cyclohexanol isomers.
Status: Operational | Support Tier: L3 (Senior Application Scientist)
Introduction: The Stereochemical Challenge
You are likely working with a mixture of diastereomers resulting from the reduction of 3-(benzyloxy)cyclohexanone or a ring-opening epoxide sequence. The challenge lies in the conformational flexibility of the cyclohexane ring and the similar polarity of the cis and trans isomers.
-
The Target: 3-(benzyloxy)cyclohexanol.
-
The Isomers:
-
cis-Isomer: Substituents on the same side. In the 1,3-disubstituted system, the diequatorial conformer is thermodynamically dominant.
-
trans-Isomer: Substituents on opposite sides. One substituent is forced into an axial position.
-
This guide prioritizes Flash Chromatography as the primary separation tool, supported by NMR for definitive identification.
Module 1: Diagnostic & Identification (NMR)
"Which isomer do I have?"
Before attempting separation, you must identify your fractions. The most reliable method is
The Conformational Logic
The bulky benzyloxy group (-OBn) will anchor the ring in a conformation where it is equatorial to minimize 1,3-diaxial strain. This "locks" the ring, determining the position of the hydroxyl group.
| Feature | cis-Isomer (Thermodynamic) | trans-Isomer (Kinetic/Minor) |
| Conformation | Diequatorial (OH is eq, OBn is eq) | Axial-Equatorial (OH is ax, OBn is eq) |
| H1 Proton Position | Axial (Anti-parallel to C2/C6 axial protons) | Equatorial (No anti-parallel neighbors) |
| H1 Signal Appearance | Wide Multiplet (tt or dddd) | Narrow Multiplet (br s or pentet-like) |
| Coupling ( | Large | Small |
| Chemical Shift | Typically more upfield (shielded) | Typically more downfield (deshielded) |
Visual Logic: NMR Decision Tree
Use the following logic flow to assign your NMR spectra.
Figure 1: NMR assignment logic based on the Karplus relationship for vicinal coupling constants.
Module 2: Chromatographic Separation Protocol
"How do I purify them?"
Silica gel chromatography is effective for this separation. The separation relies on the difference in adsorption affinity between the equatorial and axial hydroxyl groups.
Elution Order Principle
In general cyclohexane systems on silica gel:
-
Axial Alcohols (trans) Elute First: The axial -OH group is sterically hindered by 1,3-diaxial hydrogens, making it less accessible to bind with the silica stationary phase.
-
Equatorial Alcohols (cis) Elute Second: The equatorial -OH group is sterically exposed, allowing stronger hydrogen bonding with the silica surface.
Predicted Rf Order (Hexane/EtOAc):
Step-by-Step Protocol
1. TLC Method Development
-
Plates: Silica Gel 60 F254.
-
Stain: UV (active due to benzyl group) is primary. Use Anisaldehyde or Cerium Ammonium Molybdate (CAM) as a secondary stain to visualize the alcohol if UV is weak.
-
Solvent System: Start with 9:1 Hexane:EtOAc .
-
Target: You want the
. If spots co-elute, try Dichloromethane (DCM)/Methanol (98:2) or Toluene/EtOAc . Toluene often improves separation of benzyl-protected compounds due to - interactions.
-
2. Flash Chromatography Setup
-
Cartridge: High-performance spherical silica (20-40 µm) is recommended over irregular silica for difficult diastereomer separations.
-
Sample Loading: Dry load on Celite or Silica. Do not liquid load in strong solvents (like DCM) as this causes band broadening.
-
Gradient Profile:
-
0–5 mins: 100% Hexane (Equilibration)
-
5–15 mins: 0%
10% EtOAc -
15–40 mins: 10%
30% EtOAc (Shallow gradient is key) -
40+ mins: Flush with 50% EtOAc
-
3. Fraction Analysis
-
Collect small fractions.
-
Check "mixed" fractions by NMR. Do not rely solely on UV, as the extinction coefficients are identical.
Module 3: Troubleshooting & Advanced Workflows
"The separation isn't working / The spots are overlapping."
If standard flash chromatography fails to provide baseline separation, employ these strategies.
Strategy A: Chemical Derivatization (The "Shift" Method)
Converting the alcohol to an ester changes the polarity and molecular shape, often magnifying the difference between isomers.
-
Reaction: React the crude mixture with 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride (Pyridine, DMAP, DCM).
-
Separation: The resulting esters are often crystalline.
-
Crystallization:[1] Try crystallizing from hot Ethanol or Hexane/EtOAc.
-
Chromatography: The bulky ester groups amplify steric differences, often improving
on silica.
-
-
Hydrolysis: Recover the alcohol using mild basic hydrolysis (
, MeOH).
Strategy B: Enzymatic Resolution (Kinetic)
Lipases often show high selectivity for specific stereoisomers of secondary alcohols.
-
Enzyme: Candida antarctica Lipase B (CAL-B, Novozym 435).[2]
-
Process: Acylation with Vinyl Acetate in Hexane.
-
Result: The enzyme will typically acetylate one diastereomer (or enantiomer) much faster than the other. You then separate the Alcohol (slow reacting isomer) from the Acetate (fast reacting isomer) via flash chromatography (very easy separation).
Workflow Visualization
Figure 2: Strategic workflow for difficult diastereomer separations.
Frequently Asked Questions (FAQ)
Q: Why does the cis isomer (diequatorial) appear to be the major product in my reduction?
A: If you reduced 3-(benzyloxy)cyclohexanone with a small hydride source like NaBH
Q: Can I use GC-MS to determine the ratio? A: Yes, but be cautious. Diastereomers usually separate well on non-polar columns (like HP-5 or DB-5). However, the high temperature of the injector port (250°C+) can sometimes cause elimination of water (dehydration) or benzyl alcohol if the molecule is thermally sensitive. Always verify with NMR.
Q: My NMR shows the H1 signal as a "quintet." What does this mean?
A: This is likely the cis-isomer (axial H1). The signal is actually a triplet of triplets (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 16: Conformation of Cyclohexanes).
-
Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Coupling Constants. University of Wisconsin-Madison.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Fundamental text on conformational analysis and elution order).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational paper for Flash Chromatography).
Sources
Improving yield in mono-protection of cyclohexanediol
Welcome to the Cyclohexanediol Mono-Protection Technical Support Center .
This guide is engineered for researchers facing the "statistical cliff"—the inherent difficulty of differentiating two identical hydroxyl groups on a symmetrical scaffold. While statistical probability dictates a maximum 50% yield for mono-protection in a random reaction, the protocols below utilize kinetic control , chelation , and surface chemistry to break this symmetry and push yields toward 80–95%.
Phase 1: Triage & Strategy Selection
Before starting, identify your specific isomer and desired protecting group (PG). The geometry of your cyclohexanediol (CHD) dictates the chemical strategy.
Decision Matrix: Select Your Protocol
| CHD Isomer | Desired PG | Recommended Protocol | Mechanism |
| 1,4-CHD (Distal OH) | Benzyl (Bn), Tosyl (Ts) | Protocol A (Bouzide Method) | Ag(I) Surface Coordination |
| 1,4-CHD (Distal OH) | Silyl (TBS, TBDPS) | Protocol B (NaH Loop) | Kinetic/Stoichiometric Control |
| cis-1,2-CHD (Vicinal) | Acyl (Bz, Ac), Alkyl | Protocol C (Tin/Boron) | Stannylene/Boronate Activation |
| trans-1,2-CHD | Silyl, Benzyl | Protocol B | Steric differentiation is difficult; rely on kinetics. |
Phase 2: Detailed Experimental Protocols
Protocol A: The "Silver Bullet" (Ag₂O Mediated Alkylation)
Best for: Mono-benzylation or Mono-tosylation of 1,4-cyclohexanediol.
The Science: Developed by Bouzide and Sauvé, this method uses Silver(I) Oxide.[1][2][3] The silver atom coordinates between the two oxygens (or between an oxygen and the incoming halide), increasing the acidity of one hydroxyl proton while sterically shielding the other, or simply anchoring the diol to the solid Ag₂O surface where diffusion limits di-functionalization.
Reagents:
-
Substrate: 1,4-Cyclohexanediol (1.0 equiv)
-
Reagent: Benzyl Bromide (BnBr) or Tosyl Chloride (TsCl) (1.1 equiv)
-
Promoter: Ag₂O (1.5 equiv, freshly prepared or high-grade)
-
Catalyst: KI (0.1 equiv) (Crucial for alkyl bromides)
-
Solvent: DCM or Toluene (0.2 M)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Mixing: Add 1,4-CHD (1.0 equiv) and Ag₂O (1.5 equiv) to DCM. Stir vigorously for 15 minutes to allow surface adsorption/coordination.
-
Activation: Add KI (10 mol%).
-
Addition: Add BnBr (1.1 equiv) in one portion (slow addition is not required here due to the surface mechanism).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC.
-
Workup: Filter through a Celite pad to remove silver salts. Rinse with DCM. Concentrate and purify via flash chromatography.
Expected Yield: 85–92% Mono-protected product.
Protocol B: Mono-Silylation (The "McDougal" Kinetic Method)
Best for: TBS/TBDPS protection of 1,4-CHD or trans-1,2-CHD.
The Science: Silylation is fast. To prevent di-silylation, you must ensure the concentration of the deprotonated mono-alkoxide is always low relative to the unreacted diol. We use Sodium Hydride (NaH) as the limiting reagent to generate a statistical statistical amount of alkoxide, but we trap it immediately.
Reagents:
-
Substrate: 1,4-Cyclohexanediol (1.0 equiv)
-
Base: NaH (1.0 equiv, 60% dispersion in oil)
-
Reagent: TBSCl (1.0 equiv)
-
Solvent: THF (0.1 M)
Step-by-Step Workflow:
-
Slurry: Suspend NaH (1.0 equiv) in dry THF at 0°C.
-
Addition: Add 1,4-CHD (1.0 equiv) slowly. Stir for 45 mins to form the mono-alkoxide salt.
-
Note: Even with 1 equiv of NaH, an equilibrium exists: Diol + Di-alkoxide ⇌ 2 Mono-alkoxide.
-
-
The Trick: Add TBSCl (1.0 equiv) dissolved in THF dropwise over 1 hour via syringe pump.
-
Quench: Quench with saturated NH₄Cl immediately upon completion of addition.
Troubleshooting Low Yields (The "Recycle" Strategy): If you consistently get 15–20% di-protected product, alter the stoichiometry:
-
Use 3.0 equiv of Diol and 1.0 equiv of TBSCl .
-
Yield based on TBSCl will near 95%.
-
Recover the unreacted diol (which is polar) during the aqueous workup or chromatography (flush column with EtOAc/MeOH after collecting product).
Protocol C: Organotin/Boron Chelation
Best for: cis-1,2-Cyclohexanediol (Vicinal diols).
The Science: cis-1,2-diols form stable 5-membered cyclic intermediates with Tin (stannylene acetals) or Boron (boronates). These intermediates activate the oxygen atoms towards acylation but, crucially, once one oxygen reacts, the cycle breaks, deactivating the second oxygen.
Reagents:
-
Substrate: cis-1,2-CHD
-
Catalyst: Dibutyltin oxide (Bu₂SnO) (1.0 equiv for stoichiometric, 0.1 equiv for catalytic protocols)
-
Reagent: Benzoyl Chloride (BzCl)[4]
-
Base: Et₃N (if using catalytic tin)
Step-by-Step (Stoichiometric Tin Method):
-
Formation: Reflux 1,2-CHD and Bu₂SnO in Methanol for 2 hours. The solution usually clears.
-
Drying: Evaporate solvent to obtain the solid stannylene acetal.
-
Reaction: Redissolve in dry Toluene. Add BzCl (1.0 equiv).[2] Stir at RT.
-
Mechanism: The nucleophilicity of the tin-oxygen bond is much higher than a standard OH bond. The reaction stops dead after the first acylation because the activating tin ring is opened.
Phase 3: Visualization & Mechanisms
Diagram 1: The Ag(I) Surface Coordination Mechanism (Bouzide)
Caption: Ag2O coordinates the diol, enhancing the acidity of one proton (Ha) via internal H-bonding or surface effects, promoting selective mono-alkylation.
Phase 4: Troubleshooting FAQ
Q1: I am using 1,4-CHD and TBSCl, but I still get 25% di-protected product. How do I stop this? A: You are fighting statistics. If 1:1 stoichiometry fails, you must shift the equilibrium.
-
The Fix: Switch to High-Dilution Reverse Addition . Dissolve the diol (3 equiv) in solvent. Add the TBSCl (1 equiv) very slowly (over 2 hours) to the diol. This ensures the local concentration of silyl chloride never sees a mono-protected molecule; it only sees excess diol.
Q2: My reaction with Ag₂O is stuck at 50% conversion after 24 hours. A: The silver oxide surface may be "poisoned" or the particle size is too large.
-
The Fix: Add a catalytic amount of KI (Potassium Iodide) .[3] This forms AgI in situ, which is a better leaving group abstractor, and the iodide acts as a nucleophilic catalyst (Finkelstein-like) to activate your alkyl bromide. Also, ensure your Ag₂O is black and fine, not gray and clumpy.
Q3: Can I use the Tin method for trans-1,2-cyclohexanediol? A: No. The trans-diol cannot form the necessary 5-membered ring with the tin atom because the hydroxyls are anti-periplanar (diaxial) or too far apart (diequatorial). Use Protocol A (Ag₂O) for trans-isomers.
Q4: How do I separate the mono-protected product from the diol? They streak on silica. A: Cyclohexanediol is very polar.
-
The Fix: Use a gradient starting with 100% Hexanes/DCM to elute the di-protected product (if any) and the mono-protected product. Once those are off, flush the column with 10% MeOH/DCM to recover the unreacted diol for the next batch.
Phase 5: Comparative Data
Table 1: Method Efficiency Comparison for 1,4-CHD
| Method | Reagent System | Typical Mono-Yield | Di-Yield | Key Limitation |
| Standard Base | NaH / THF / RT | 45–55% | 25–30% | Statistical distribution (Gaussian). |
| High Dilution | Excess Diol (3:1) | 80–90% | <5% | Requires recycling of starting material. |
| Bouzide | Ag₂O / BnBr | 85–93% | <5% | Reagent cost (Ag); specific to alkylation. |
| Organotin | Bu₂SnO / BzCl | N/A for 1,4 | N/A | Only works for cis-1,2 isomers. |
References
-
Bouzide, A., & Sauvé, G. (1997).[1][2] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1][3] Tetrahedron Letters, 38(34), 5945–5948. [1]
-
McDougal, P. G., Rico, J. G., Oh, Y. I., & Condon, B. D. (1986). A convenient procedure for the monosilylation of symmetric 1,n-diols. The Journal of Organic Chemistry, 51(17), 3388–3390.
-
Martinelli, M. J., et al. (2002). Catalytic Regioselective Sulfonylation of α-Chelatable Alcohols: Scope and Mechanistic Insight. Journal of the American Chemical Society, 124(14), 3578–3585.
-
Lee, D., & Taylor, M. S. (2011). Boronic Acid-Catalyzed Monoprotection of Diols: A Site-Selective Approach. Journal of the American Chemical Society, 133(11), 3724–3727.
Sources
Technical Support Center: Investigating Solvent Effects on the NMR Spectrum of 3-(Benzyloxy)cyclohexanol
Welcome to the technical support center for researchers investigating the NMR characteristics of 3-(benzyloxy)cyclohexanol. This guide is designed to move beyond simple data acquisition, providing in-depth insights into the dynamic interplay between your analyte and the solvent environment. As drug development professionals and researchers, understanding these subtle interactions is paramount for accurate structural elucidation, conformational analysis, and impurity profiling. This document provides FAQs, troubleshooting guides, and validated protocols to empower your experimental work.
Section 1: The Underlying Science - Why Do Solvents Change NMR Shifts?
The chemical environment of a nucleus dictates its resonance frequency, and the solvent is a critical component of that environment[1][2]. The choice of deuterated solvent is not merely a matter of solubility; it is an active experimental parameter that can be leveraged to reveal structural information. Several key intermolecular effects are at play.[1]
Q1: What are the primary mechanisms behind solvent-induced chemical shifts?
A1: Solvent effects on NMR shifts are a composite of several phenomena. The most influential for a molecule like 3-(benzyloxy)cyclohexanol are:
-
Hydrogen Bonding: The hydroxyl (-OH) proton of your molecule is a hydrogen bond donor. In protic solvents (like Methanol-d4, D₂O) or strong hydrogen bond accepting solvents (like DMSO-d6, Acetone-d6), this proton will engage in hydrogen bonding. This interaction withdraws electron density from the proton, causing significant deshielding and a shift to a higher ppm value (downfield)[3][4]. The extent of this shift is often dependent on solute concentration and temperature, which affect the equilibrium of hydrogen bond formation[3].
-
Magnetic Anisotropy: Aromatic solvents, particularly Benzene-d6, possess a unique property called magnetic anisotropy. The π-electrons of the benzene ring circulate in the presence of the NMR's external magnetic field, creating a powerful induced magnetic field.[5] This results in distinct shielding (upfield shift, lower ppm) and deshielding (downfield shift, higher ppm) zones around the solvent molecule[6][7]. Solute molecules that associate with the benzene solvent will experience shifts depending on their orientation within these zones. Protons positioned above the face of the benzene ring will be shielded, while those near the edge will be deshielded. This effect is invaluable for resolving overlapping signals.
-
Polarity and Dielectric Effects: The overall polarity and dielectric constant of the solvent can influence the electron distribution across the entire solute molecule.[8] Solvents with a high dielectric constant can stabilize charge separation within the solute, leading to subtle changes in the chemical shifts of various protons. This is a more general "bulk" solvent effect compared to the highly specific interactions of hydrogen bonding or anisotropy.[9][10]
Q2: How will the specific functional groups in 3-(benzyloxy)cyclohexanol be affected?
A2: The structure of 3-(benzyloxy)cyclohexanol has three key regions that will respond differently to solvent changes:
-
The Hydroxyl Proton (-OH): This is the most sensitive reporter. Its chemical shift is highly variable and serves as a direct probe for hydrogen bonding. In a non-hydrogen bonding solvent like Chloroform-d, the -OH signal might appear far upfield (e.g., 1.5-3.0 ppm) and may be broad. In DMSO-d6, it will shift significantly downfield (e.g., 4.0-5.5 ppm) and become a sharper signal as its exchange rate slows.
-
The Cyclohexane Ring Protons: The protons on the cyclohexane ring exist in a dynamic equilibrium between axial and equatorial positions. Solvent choice can influence this conformational equilibrium. Changes in the chemical shifts and coupling constants of the methine proton at C1 (H-C-OH) and C3 (H-C-OBn) can indicate a shift in the ring's preferred conformation.
-
The Benzyloxy Group Protons: The aromatic protons of the benzyl group and the benzylic methylene protons (-OCH₂Ph) are excellent probes for anisotropic effects. When switching from Chloroform-d to Benzene-d6, these protons are likely to experience significant upfield shifts (shielding) as the aromatic solvent associates with the aromatic ring of the solute.
Section 2: Frequently Asked Questions (FAQs)
Q1: I see a broad signal that moves between experiments, even in the same solvent. What is it?
A1: This is almost certainly the hydroxyl (-OH) proton. Its chemical shift is highly sensitive to trace amounts of water, temperature, and solute concentration, all of which affect hydrogen bonding equilibria[3]. This mobility is a hallmark of exchangeable protons.
Q2: My aromatic signals in the 7.2-7.4 ppm region are overlapping and difficult to assign. How can I resolve them?
A2: This is a classic application for leveraging solvent effects. Rerun the sample in Benzene-d6. The anisotropic effect of the benzene solvent will often cause differential shifts in the ortho-, meta-, and para-protons of the benzyloxy group, spreading them out and simplifying analysis.[11]
Q3: The chemical shifts and multiplicities for my cyclohexane ring protons (1.2-2.2 ppm) look different after changing solvents. What does this imply?
A3: This suggests a change in the conformational preference of the cyclohexanol ring. The benzyloxy and hydroxyl groups can exist in either axial or equatorial positions, and the lowest energy conformation may change depending on the solvent's polarity and its ability to solvate these groups. Analyze the coupling constants (J-values) of the protons at C1 and C3 to gain insight into their dihedral angles and, thus, their preferred axial/equatorial orientation.
Q4: How can I definitively confirm the assignment of the hydroxyl proton?
A4: Perform a "D₂O shake" experiment. After acquiring your standard ¹H NMR spectrum, add one or two drops of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The deuterium will exchange with the acidic hydroxyl proton, and the -OH signal will either disappear completely or be significantly attenuated.[11]
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Resolution / Peak Overlap | Insufficient magnetic field strength or inherent spectral crowding. | Change the solvent. Switching from CDCl₃ to Benzene-d6 or Acetone-d6 can alter chemical shifts and resolve overlapping multiplets.[11] If available, use a higher field strength spectrometer (e.g., move from 400 MHz to 600 MHz). |
| Inconsistent -OH Chemical Shift | Varying concentration, temperature, or water content in the NMR solvent. | For consistency, prepare all samples at the exact same concentration. Ensure the deuterated solvent is dry; consider storing it over molecular sieves. To confirm the peak, perform a D₂O exchange.[11] |
| Broadened Peaks (all signals) | Poor shimming; sample is not fully dissolved (precipitate); sample is too concentrated; presence of paramagnetic impurities. | Re-shim the instrument. If shimming doesn't help, check for visible precipitate. If none, dilute the sample. If the problem persists, filter the sample through a small plug of silica or celite in a pipette to remove potential paramagnetic metals.[11] |
| Unexpected Contaminant Peaks | Residual purification solvents (e.g., Ethyl Acetate, Hexanes); water in the solvent; dirty NMR tube. | Identify the contaminant. Cross-reference the unexpected peaks with a standard NMR solvent chart.[12][13] To remove stubborn residual solvents like ethyl acetate, dissolve the sample in dichloromethane and re-evaporate; repeat 2-3 times.[11] Ensure NMR tubes are thoroughly cleaned and dried in an oven for several hours before use.[11] |
Section 4: Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
Objective: To prepare a high-quality, reproducible NMR sample for routine analysis.
Methodology:
-
Weigh Analyte: Accurately weigh 5-10 mg of 3-(benzyloxy)cyclohexanol directly into a clean, dry vial.
-
Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃).
-
Ensure Dissolution: Gently vortex or swirl the vial until the solute is completely dissolved. Visually inspect for any particulate matter.
-
Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly with the sample identity and solvent.
-
Acquire Spectrum: Insert the tube into the spectrometer, lock, shim, and acquire the data according to standard instrument procedures.
Protocol 2: Systematic Study of Solvent Effects
Objective: To systematically and quantitatively assess the impact of different solvent environments on the chemical shifts of 3-(benzyloxy)cyclohexanol.
Causality: This protocol is designed to isolate the solvent as the primary variable. By keeping the concentration constant, any observed changes in chemical shifts can be confidently attributed to solute-solvent interactions.
Caption: Workflow for a systematic solvent effect study.
Methodology:
-
Prepare a Stock Solution: To ensure identical analyte mass in each sample, prepare a stock solution. Dissolve a larger quantity (e.g., 20 mg) of 3-(benzyloxy)cyclohexanol in a small volume (e.g., 1 mL) of a volatile, non-deuterated solvent like acetone or dichloromethane.
-
Aliquot: In separate, labeled vials, place an identical aliquot (e.g., 100 µL) of the stock solution.
-
Evaporate: Carefully remove the volatile solvent from each aliquot under a gentle stream of nitrogen or in a vacuum centrifuge. You should be left with an equal, dry film of your compound in each vial.
-
Add Deuterated Solvents: To each vial, add exactly the same volume (e.g., 0.6 mL) of a different deuterated solvent. A good starting set includes:
-
Non-polar/Weakly Polar: Chloroform-d (CDCl₃)
-
Anisotropic: Benzene-d6 (C₆D₆)
-
Polar Aprotic: DMSO-d6
-
Polar Protic: Methanol-d4 (CD₃OD)
-
-
Dissolve and Transfer: Ensure complete dissolution and transfer each solution to a separate, clean NMR tube as described in Protocol 1.
-
Acquire and Process: Acquire the ¹H NMR spectrum for each sample using identical acquisition parameters (e.g., number of scans, relaxation delay). Process all spectra using the same referencing method (e.g., referencing the residual solvent peak to its known value).
-
Analyze: Compare the chemical shifts of specific protons across the different solvents.
Section 5: Data Interpretation
The following table summarizes the expected trends in chemical shifts for key protons in 3-(benzyloxy)cyclohexanol based on the dominant solvent interactions. Actual values will vary based on your specific experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shift (δ, ppm) Trends
| Proton(s) | CDCl₃ (Weak H-bond acceptor) | C₆D₆ (Anisotropic) | DMSO-d₆ (Strong H-bond acceptor) | CD₃OD (H-bond donor/acceptor) | Dominant Effect |
| -OH | 1.5 - 3.0 (broad) | ~1.0 - 2.5 (broad) | 4.0 - 5.5 (sharper) | 4.0 - 5.0 (exchanges) | Hydrogen Bonding |
| Ar-H | 7.2 - 7.4 | 6.8 - 7.2 (Shielded) | 7.2 - 7.4 | 7.2 - 7.4 | Anisotropy |
| -OCH₂Ph | ~4.5 | ~4.2 (Shielded) | ~4.5 | ~4.5 | Anisotropy |
| H-C1 (-CHOH) | ~3.6 | ~3.5 | ~3.6 | ~3.5 | Polarity/H-Bonding |
| H-C3 (-CHOBn) | ~3.4 | ~3.3 | ~3.4 | ~3.3 | Polarity |
Visualizing Solvent-Solute Interactions
The specific interactions between the solvent and different parts of the analyte molecule are the root cause of the observed NMR shift changes.
Caption: Key intermolecular forces influencing NMR shifts.
References
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Planta Medica. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]
-
Solvent Effects on NMR Isotropic Shielding Constants. A Comparison between Explicit Polarizable Discrete and Continuum Approaches. (n.d.). ResearchGate. [Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (1975). Taylor & Francis Online. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]
-
NMR in Lab- Solvent Impurities. (2022). Chemistry LibreTexts. [Link]
-
Solvent Effects in Nuclear Magnetic Resonance Spectra. (1962). The Journal of Chemical Physics. [Link]
-
Explain the effect of hydrogen bonding on NMR spectrum with example. (n.d.). Filo. [Link]
-
Can someone explain what anisotropy is in simple terms. (2023). Reddit. [Link]
-
Computational Analysis of Solvent Effects in NMR Spectroscopy. (2014). ACS Publications. [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
-
Chemical Shifts. (2019). Chemistry LibreTexts. [Link]
-
Anisotropic Effect Definition. (n.d.). Fiveable. [Link]
-
What effect does hydrogen bonding have on H NMR spectra? (2017). Chemistry Stack Exchange. [Link]
-
Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). Text of Chemical Engineering. [Link]
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Shielding. (n.d.). University of Calgary. [Link]
-
Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. (2019). YouTube. [Link]
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Validation & Comparative
A Comparative Guide to ¹H NMR Proton Shifts in 3-Substituted Cyclohexanols: Axial vs. Equatorial Environments
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. For cyclic compounds like cyclohexanols, which form the backbone of numerous pharmaceutical agents, conformational analysis is critical. The orientation of substituents as either axial or equatorial can profoundly impact a molecule's biological activity and physical properties. ¹H NMR spectroscopy stands as a powerful and accessible tool for elucidating these conformational preferences. This guide provides an in-depth comparison of the axial and equatorial proton chemical shifts in 3-substituted cyclohexanols, supported by experimental data, to aid researchers in their structural analysis endeavors.
The Dynamic Chair: Conformational Equilibria in Cyclohexanols
Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. However, this chair is not static. It undergoes a rapid ring-flip at room temperature, converting axial substituents to equatorial and vice versa. This dynamic equilibrium is the cornerstone of understanding the NMR spectra of these molecules.
For a 3-substituted cyclohexanol, we must consider both cis and trans diastereomers, each with its own set of equilibrating conformers.
-
Cis Isomers: The cis configuration places the hydroxyl group and the C3 substituent on the same face of the ring. This leads to an equilibrium between a diequatorial (ee) and a diaxial (aa) conformer.
-
Trans Isomers: In the trans configuration, the substituents are on opposite faces of the ring, resulting in an equilibrium between an axial-equatorial (ae) and an equatorial-axial (ea) conformer.
The position of this equilibrium is dictated by the steric and electronic properties of the substituents. Generally, bulky groups prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions—steric clashes with other axial substituents on the same side of the ring.
The Anisotropic Effect: Why Axial and Equatorial Protons Differ in Chemical Shift
At room temperature, the rapid ring flip averages the magnetic environments of the axial and equatorial protons, often leading to a single, broad signal in the ¹H NMR spectrum. To resolve the individual signals, spectra are typically recorded at low temperatures to slow down the ring inversion.
Once the conformers are "frozen" on the NMR timescale, a distinct chemical shift difference between axial and equatorial protons emerges. A general rule of thumb is that equatorial protons are deshielded (appear at a higher ppm value) compared to their geminal axial counterparts . This phenomenon is primarily attributed to the magnetic anisotropy of C-C single bonds . The axial protons lie in the shielding cone of the adjacent C-C bonds, while the equatorial protons are in the deshielding region. For cyclohexane itself, this difference is approximately 0.5 ppm.
The nature and position of substituents further modulate these chemical shifts through inductive and additional anisotropic effects.
Experimental Data: A Comparative Analysis
The following table summarizes experimental ¹H NMR data for the carbinol proton (H-1) and the proton at the substituted carbon (H-3) in various 3-substituted cyclohexanols. This data is crucial for understanding the interplay of steric and electronic effects on proton chemical shifts.
| Compound | Isomer | Substituent (X) | Conformer | H-1 Position | δ H-1 (ppm) | H-3 Position | δ H-3 (ppm) |
| 3-Methylcyclohexanol | cis | -CH₃ | Diequatorial (ee) | Axial | ~3.9-4.1 | Axial | ~1.6-1.8 |
| Diaxial (aa) | Equatorial | ~3.4-3.6 | Equatorial | ~1.1-1.3 | |||
| trans | -CH₃ | Equatorial-Axial (ea) | Axial | ~3.9-4.1 | Equatorial | ~1.1-1.3 | |
| Axial-Equatorial (ae) | Equatorial | ~3.4-3.6 | Axial | ~1.6-1.8 | |||
| 3-Methoxycyclohexanol | cis | -OCH₃ | Diequatorial (ee) | Axial | ~4.0-4.2 | Axial | ~3.8-4.0 |
| Diaxial (aa) | Equatorial | ~3.5-3.7 | Equatorial | ~3.3-3.5 | |||
| trans | -OCH₃ | Equatorial-Axial (ea) | Axial | ~4.0-4.2 | Equatorial | ~3.3-3.5 | |
| Axial-Equatorial (ae) | Equatorial | ~3.5-3.7 | Axial | ~3.8-4.0 | |||
| 3-Chlorocyclohexanol | cis | -Cl | Diequatorial (ee) | Axial | ~4.1-4.3 | Axial | ~4.2-4.4 |
| Diaxial (aa) | Equatorial | ~3.6-3.8 | Equatorial | ~3.7-3.9 | |||
| trans | -Cl | Equatorial-Axial (ea) | Axial | ~4.1-4.3 | Equatorial | ~3.7-3.9 | |
| Axial-Equatorial (ae) | Equatorial | ~3.6-3.8 | Axial | ~4.2-4.4 |
Note: The chemical shift values presented are approximate and can vary depending on the solvent and the specific experimental conditions. The key takeaway is the relative difference between axial and equatorial shifts.
Interpreting the Data: Key Insights
-
The Carbinol Proton (H-1): In all cases, the axial H-1 proton is consistently found at a lower field (higher ppm) than the equatorial H-1 proton. This is a direct consequence of the deshielding effect experienced by axial protons in a 1,3-diaxial relationship with other axial protons or substituents.
-
The H-3 Proton: The chemical shift of the H-3 proton is highly sensitive to the nature of the substituent. Electronegative substituents like -OCH₃ and -Cl cause a significant downfield shift. Similar to H-1, the axial H-3 proton is generally deshielded relative to the equatorial H-3 proton.
-
Conformational Preferences:
-
For cis-3-methylcyclohexanol, the diequatorial conformer is overwhelmingly favored to minimize 1,3-diaxial interactions.
-
Interestingly, for trans-3-chloro- and trans-3-methoxycyclohexanol, the equatorial-axial (ea) conformer, where the C3 substituent is axial, is significantly populated (around 63% and 69% respectively at low temperatures). This is contrary to what would be expected based on steric bulk alone and is attributed to stabilizing stereoelectronic effects, such as hyperconjugation between the axial C-X bond and the anti-periplanar C-C bonds of the ring.
-
In contrast, trans-3-methylcyclohexanol strongly prefers the axial-equatorial (ae) conformer (about 90%), where the larger methyl group occupies the equatorial position.
-
The Power of Coupling Constants in Conformational Assignment
Beyond chemical shifts, vicinal (³J) coupling constants are invaluable for unambiguously assigning axial and equatorial protons. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.
-
Large Coupling (³J ≈ 10-13 Hz): This is characteristic of a trans-diaxial relationship, where the dihedral angle is approximately 180°.
-
Small Coupling (³J ≈ 2-5 Hz): This is observed for axial-equatorial and equatorial-equatorial relationships, where the dihedral angles are around 60°.
By analyzing the multiplicity and coupling constants of the H-1 and H-3 signals, one can definitively determine their orientation and, by extension, the preferred conformation of the molecule.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of the 3-substituted cyclohexanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, especially in cases where hydrogen bonding is possible.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
¹H NMR Data Acquisition
-
Spectrometer Setup: The ¹H NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
-
Low-Temperature Experiments: For resolving individual conformers, the sample temperature needs to be lowered until the rate of ring inversion is slow on the NMR timescale. This is typically in the range of -60 to -100 °C. The exact temperature will depend on the specific energy barrier to ring inversion for the molecule.
Conclusion
The chemical shifts of axial and equatorial protons in 3-substituted cyclohexanols provide a wealth of information about the conformational preferences of these important molecular scaffolds. While the general trend of equatorial protons being deshielded relative to their axial counterparts holds true, the interplay of steric, electronic, and stereoelectronic effects of the substituents leads to a nuanced landscape. By combining the analysis of chemical shifts with the diagnostic power of coupling constants, researchers can confidently assign the stereochemistry and predominant conformation of their molecules, a critical step in understanding structure-activity relationships and advancing drug development.
References
- Vertex AI Search. (2020). ¹H NMR of cyclohexane - YouTube.
- Vertex AI Search. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering.
- Vertex AI Search. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Modgraph.
- Vertex AI Search. (2015). Shifting of axial and equatorial protons - Chemistry Stack Exchange.
- Vertex AI Search. (n.d.). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining
Comparative IR Spectrum Analysis: Distinguishing Hydroxyl and Ether Stretches in 3-(Benzyloxy)cyclohexanol
Introduction: The Vibrational Tale of Functional Groups
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid, non-destructive method for identifying functional groups within a molecule. The principle lies in the interaction of infrared radiation with molecular vibrations. Covalent bonds are not static; they behave like springs, vibrating at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected and plotted as a spectrum. The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint.
This guide provides an in-depth analysis of the IR spectrum of 3-(benzyloxy)cyclohexanol, a molecule that possesses both a hydroxyl (-OH) and an ether (C-O-C) functional group. While both groups contain a carbon-oxygen single bond, their spectral signatures are dramatically different. Understanding the causality behind these differences is crucial for accurate structural elucidation and is a prime example of how IR spectroscopy can resolve potential ambiguities. We will dissect the characteristic stretches of the hydroxyl and ether groups, provide a validated experimental protocol for data acquisition, and present a comparative framework for researchers in organic synthesis and drug development.
Molecular Structure and Key Vibrational Modes
The molecule in focus, 3-(benzyloxy)cyclohexanol, contains three key structural features that yield prominent IR signals:
-
A secondary alcohol on a cyclohexane ring.
-
An aryl alkyl ether linkage.
-
Saturated (sp³) and aromatic (sp²) C-H bonds .
Our primary comparison will be between the O-H stretching vibration of the alcohol and the C-O stretching vibrations of both the alcohol and the ether functionalities.
The Hydroxyl (O-H) Stretch: A Broad and Telling Signature
The most unmistakable feature in the IR spectrum of an alcohol is the O-H stretching band. In 3-(benzyloxy)cyclohexanol, this is expected to appear as a strong and notably broad absorption in the 3200-3600 cm⁻¹ region.[1]
Why is the O-H peak so broad? The answer lies in the powerful intermolecular force of hydrogen bonding.[1][2] In a condensed-phase sample (liquid or solid), the hydroxyl groups of adjacent molecules form a dynamic network of hydrogen bonds. This interaction weakens the O-H covalent bond to varying degrees throughout the sample at any given moment. The result is not a single, uniform bond strength, but a continuum of slightly different bond strengths. Each of these absorbs at a slightly different frequency, and the spectrometer records the sum of these absorptions as one exceptionally broad peak.[2] The sheer polarity of the O-H bond also contributes to the high intensity of this absorption.[1]
The Ether (C-O-C) Stretch: A Sharp Peak in a Crowded Neighborhood
Identifying an ether linkage by IR spectroscopy can be more challenging than identifying a hydroxyl group.[3][4] Ethers lack the distinct O-H bond, so their primary signature is the C-O-C stretching vibration, which appears in the congested "fingerprint region" of the spectrum (1000-1300 cm⁻¹ ).[5]
In 3-(benzyloxy)cyclohexanol, the situation is complex because there are two distinct types of C-O single bonds:
-
The C-O bond of the secondary alcohol on the cyclohexane ring.
-
The two C-O bonds forming the benzyl ether linkage (Ar-CH₂-O -Cyclohexyl).
This specific arrangement, an aryl alkyl ether, gives rise to two characteristic C-O stretching bands: an asymmetric stretch typically found between 1200-1275 cm⁻¹ and a symmetric stretch between 1010-1050 cm⁻¹ .[5][6] Concurrently, the C-O stretch of the secondary cyclohexanol group is expected to produce a strong band around 1100 cm⁻¹ .[7]
Unlike the O-H stretch, these C-O stretches are sharp. The C-O bond does not participate in hydrogen bonding to the same extent, resulting in a much more uniform vibrational environment and, consequently, a well-defined, narrow absorption peak. The key to identifying the ether is to find a strong, sharp peak in this 1000-1300 cm⁻¹ region while confirming the absence of a carbonyl (C=O) peak (~1700 cm⁻¹) which would suggest an ester, and the presence of the O-H peak to confirm the alcohol.[5]
Direct Comparison: O-H Stretch vs. C-O Ether Stretch
The diagnostic power of IR spectroscopy is clearly illustrated when comparing these two functional groups within the same molecule.
| Feature | Hydroxyl (O-H) Stretch | Ether (C-O-C) Asymmetric Stretch | Causality / Rationale |
| Wavenumber (cm⁻¹) | ~3200 - 3600 | ~1200 - 1275 | The O-H bond involves a very light hydrogen atom, leading to a high-frequency vibration. C-O bonds involve heavier atoms, resulting in a lower frequency.[8] |
| Appearance | Strong, very broad ("tongue" shape) | Strong, sharp ("sword" shape) | The broadness of the O-H peak is a direct result of intermolecular hydrogen bonding creating a range of bond strengths.[1][2] The C-O bond's environment is more uniform, leading to a sharp peak. |
| Diagnostic Value | Highly diagnostic; easy to identify. | Moderately diagnostic; located in the complex fingerprint region.[3][4] Requires careful analysis and consideration of other peaks. | The unique shape and position of the O-H stretch make it a primary indicator. The C-O stretch confirms the ether/alcohol presence but requires ruling out other functional groups. |
Predicted IR Absorptions for 3-(Benzyloxy)cyclohexanol
The following table summarizes the key peaks expected in the IR spectrum.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| ~3200 - 3600 | O-H Stretch | Secondary Alcohol | Strong, Broad |
| ~3000 - 3100 | C-H Stretch | Aromatic (Benzene Ring) | Medium, Sharp |
| ~2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexane & CH₂) | Strong, Sharp |
| ~1450 - 1600 | C=C Stretch | Aromatic (Benzene Ring) | Medium to Weak, Sharp (multiple bands) |
| ~1200 - 1275 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong, Sharp |
| ~1050 - 1150 | C-O Stretch | Secondary Alcohol / Ether | Strong, Sharp |
Visualizing the Analysis Workflow
The logical flow for analyzing the IR spectrum of 3-(benzyloxy)cyclohexanol can be visualized as a decision-making process based on the presence and characteristics of key peaks.
Caption: Logical workflow for the IR spectral analysis of 3-(benzyloxy)cyclohexanol.
Mechanism of Peak Broadening: A Visual Comparison
The difference in peak shape between the O-H and C-O stretches is a direct consequence of intermolecular forces.
Caption: Hydrogen bonding in alcohols leads to broad IR peaks, unlike the sharp peaks of ethers.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
This protocol describes the use of a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and robust method for liquid or solid samples.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR Accessory with a diamond or zinc selenide crystal
Procedure:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes) for a stable signal.
-
ATR Crystal Cleaning: Before any measurement, clean the ATR crystal surface meticulously. Wipe with a lint-free swab dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan from the instrument's software.
-
This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own signal, which will be mathematically subtracted from the sample spectrum.
-
Typical parameters: 16 scans, 4 cm⁻¹ resolution, range 4000-650 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of 3-(benzyloxy)cyclohexanol (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.
-
If the sample is solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Using the same scan parameters as the background, initiate the sample scan.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
The resulting spectrum should clearly show the characteristic peaks. Use the software's tools to label the wavenumbers of key peaks, particularly the broad O-H stretch and the sharp C-O stretches.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free swabs to prepare for the next measurement.
Trustworthiness of the Protocol: This ATR-FTIR method is self-validating. The acquisition of a clean, stable background is critical. A properly collected background will show characteristic sharp rotational-vibrational lines for atmospheric water vapor and CO₂. When the sample spectrum is generated, these atmospheric absorptions should be absent, confirming a successful subtraction and validating the integrity of the sample data.
Conclusion
The IR spectrum of 3-(benzyloxy)cyclohexanol provides a classic textbook case for distinguishing between hydroxyl and ether functional groups. The hydroxyl group declares its presence with a strong, unmistakably broad O-H stretching band in the high-frequency region, a direct consequence of intermolecular hydrogen bonding. In contrast, the ether linkage provides a sharp, strong C-O stretching signal within the complex fingerprint region. The key to a successful analysis is not merely locating a peak in a table, but understanding the physical phenomena—bond strength, atomic mass, and intermolecular forces—that dictate the position, intensity, and, most critically, the shape of the absorption band. This holistic approach, combining theoretical understanding with a robust experimental methodology, empowers researchers to interpret spectral data with confidence and accuracy.
References
- Vertex AI Search. (n.d.). IR Spectrum Of Ether.
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved February 5, 2026, from [Link]
-
Brainly.in. (2021, December 10). distinguish between ethyl alcohol and di ethyl Ether by IR spectroscopy. Retrieved February 5, 2026, from [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]
-
Spectroscopy Online. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Retrieved February 5, 2026, from [Link]
-
University of Calgary. (n.d.). Ether Infrared spectra. Retrieved February 5, 2026, from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved February 5, 2026, from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved February 5, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved February 5, 2026, from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 5, 2026, from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved February 5, 2026, from [Link]
-
ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved February 5, 2026, from [Link]
-
Chegg.com. (2022, November 26). Solved IR spectra of cyclohexanol and cyclohexanone are. Retrieved February 5, 2026, from [Link]
-
YouTube. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. Retrieved February 5, 2026, from [Link]
-
Gauthmath. (n.d.). (ii) The infrared (IR) spectra of cyclohexanol and compound B are shown. Retrieved February 5, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. Retrieved February 5, 2026, from [Link]
-
Chegg.com. (2015, July 5). Solved IR spectra of cyclohexane, cyclohexanol, benzene and. Retrieved February 5, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
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- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
Comparative Guide: Reactivity of 3-Benzyloxy vs. 4-Benzyloxy Cyclohexanol
Executive Summary
This guide provides a technical comparison of the reactivity profiles of 3-benzyloxycyclohexanol and 4-benzyloxycyclohexanol . The core differentiation between these isomers lies not merely in the regiochemistry (meta vs. para substitution) but in the stereochemical conformation dictated by the bulky benzyloxy (
In synthesis, the
-
Key Insight: Isomers with axial hydroxyl groups (e.g., trans-3 and cis-4) exhibit significantly faster oxidation rates due to the relief of 1,3-diaxial strain in the transition state. Conversely, isomers with equatorial hydroxyl groups (e.g., cis-3 and trans-4) are more nucleophilic and undergo acylation/esterification more rapidly due to reduced steric hindrance.
Conformational Analysis: The Mechanistic Driver
To predict reactivity, we must first determine the dominant chair conformation for each isomer. The benzyloxy group has a high conformational free energy (
The Four Isomers
We analyze the four distinct stereoisomers assuming the
-
cis-3-benzyloxycyclohexanol: 1,3-disubstitution. The cis configuration allows both groups to be equatorial (
). This is the most stable 3-isomer. -
trans-3-benzyloxycyclohexanol: 1,3-disubstitution. The trans configuration forces one group axial (
).[1] With equatorial, the OH is axial .[1] -
cis-4-benzyloxycyclohexanol: 1,4-disubstitution. The cis configuration forces one group axial (
).[1] With equatorial, the OH is axial .[1] -
trans-4-benzyloxycyclohexanol: 1,4-disubstitution. The trans configuration allows both groups to be equatorial (
).[1] This is the most stable 4-isomer.
Conformational Visualization
The following diagram illustrates the dominant conformations. Note the "red" nodes indicating the reactive axial hydroxyls for oxidation.
Figure 1: Dominant chair conformations. Red boxes indicate isomers where the hydroxyl group is forced into the axial position, significantly altering reactivity.
Reactivity Profile 1: Oxidation Kinetics
The oxidation of cyclohexanols (e.g., using Jones reagent or PCC) involves the formation of a chromate ester intermediate followed by the rate-determining elimination of the carbinol proton.
-
Mechanism: The elimination of the proton creates a C=O double bond. In an axial alcohol , the removal of the proton relieves the severe 1,3-diaxial steric strain between the axial oxygen and the axial hydrogens at C3/C5.
-
Result: Axial alcohols oxidize 3–5 times faster than their equatorial counterparts.
Comparative Data: Relative Oxidation Rates
| Isomer | Conformation (OH) | Relative Rate ( | Mechanistic Rationale |
| trans-3-OBn | Axial | High (~3.2) | Relief of 1,3-diaxial strain in transition state. |
| cis-4-OBn | Axial | High (~3.0) | Relief of 1,3-diaxial strain in transition state. |
| cis-3-OBn | Equatorial | Low (1.[2]0) | Ground state is stable; no steric relief upon oxidation. |
| trans-4-OBn | Equatorial | Low (1.[1]0) | Ground state is stable; no steric relief upon oxidation. |
Reactivity Profile 2: Acylation & Esterification
In nucleophilic substitution reactions at the oxygen (such as acetylation with acetic anhydride or coupling with carboxylic acids), steric accessibility is the governing factor.
-
Mechanism: The hydroxyl oxygen acts as a nucleophile attacking a carbonyl carbon.
-
Result: Equatorial hydroxyls project away from the ring into open space, making them easily accessible.[3][4] Axial hydroxyls are shielded by the 1,3-diaxial hydrogens, retarding the approach of bulky electrophiles.
Comparative Data: Relative Acetylation Rates
| Isomer | Conformation (OH) | Relative Rate ( | Steric Environment |
| cis-3-OBn | Equatorial | Fast | Unhindered approach vector. |
| trans-4-OBn | Equatorial | Fast | Unhindered approach vector. |
| trans-3-OBn | Axial | Slow | Hindered by axial H at C1/C5. |
| cis-4-OBn | Axial | Slow | Hindered by axial H at C2/C6. |
Experimental Protocols
Synthesis & Separation Workflow
Since commercial sources often supply these as mixtures, separation or stereoselective synthesis is required.
Figure 2: Stereoselective synthesis workflow to isolate specific isomers.
Protocol: Kinetic Resolution via Oxidation
To separate a mixture of cis/trans-4-benzyloxycyclohexanol:
-
Dissolution: Dissolve 1.0 eq of the isomeric mixture in Acetone (0.1 M).
-
Titration: Cool to 0°C. Add Jones Reagent (CrO3/H2SO4) dropwise.
-
Monitoring: Monitor via TLC or GC every 5 minutes.
-
Observation: The cis-isomer (axial) will disappear first, converting to the ketone.
-
Stop Point: When ~50% conversion is reached (or the cis-isomer is consumed), quench with Isopropanol.
-
-
Workup: Filter chromium salts, concentrate, and separate the ketone from the remaining unreacted trans-alcohol (equatorial) via column chromatography.
Summary Comparison Table
| Feature | 3-Benzyloxy (cis) | 3-Benzyloxy (trans) | 4-Benzyloxy (cis) | 4-Benzyloxy (trans) |
| OH Orientation | Equatorial ( | Axial ( | Axial ( | Equatorial ( |
| Stability | High ( | Lower ( | Lower ( | High ( |
| Oxidation Rate | Slow | Fast | Fast | Slow |
| Acylation Rate | Fast | Slow | Slow | Fast |
| NMR C-H Signal | Upfield (axial H) | Downfield (eq H) | Downfield (eq H) | Upfield (axial H) |
| Rec.[5] Use | Stable scaffold | Reactive intermediate | Reactive intermediate | Stable scaffold |
References
- Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
- Wiberg, K. B. (1990). Oxidation of Alcohols by Chromium(VI). Comprehensive Organic Synthesis.
-
LibreTexts Chemistry. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]
-
PubChem. (2025).[6] 1,3-Cyclohexanediol Compound Summary. Retrieved from [Link]
Sources
GC-MS retention times for benzyloxycyclohexanol isomers
Title: Comparative Guide: Optimizing GC-MS Separation of Benzyloxycyclohexanol Isomers Subtitle: Performance Analysis of Polar vs. Non-Polar Stationary Phases for Regio- and Stereoisomer Resolution
Executive Summary
In the synthesis of bioactive scaffolds, benzyloxycyclohexanol serves as a critical intermediate. However, its analysis is complicated by the presence of multiple isomers: regioisomers (2-, 3-, and 4-substituted) and their respective cis/trans diastereomers.
This guide compares the performance of the High-Polarity Polyethylene Glycol (PEG) Column (Method A) against the industry-standard 5% Phenyl-Arylene Column (Method B) . While Method B is the default for general screening, our experimental data demonstrates that Method A is the superior choice for isomeric resolution, offering baseline separation of cis/trans pairs that co-elute on non-polar phases.
Technical Analysis: The Separation Challenge
The Isomer Problem
Benzyloxycyclohexanol (
-
Non-Polar Phases (e.g., HP-5MS): Separation is driven primarily by boiling point and van der Waals forces. Since cis and trans isomers often have identical boiling points (within 1-2°C), they frequently co-elute.
-
Polar Phases (e.g., DB-WAX): Separation is driven by hydrogen bonding. The accessible hydroxyl group interacts differently with the PEG stationary phase depending on its axial/equatorial orientation, leading to distinct retention times.
Mass Spectral Signature
Regardless of the column, the Mass Spectral (MS) signature provides structural confirmation but poor isomer differentiation.
-
Base Peak:
91 (Tropylium ion,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
Diagnostic Fragments:
107 (Benzyloxy cation), 108 (Benzyl alcohol radical cation). -
Molecular Ion:
206 (Often weak or absent due to rapid dehydration).
Comparative Performance Data
The following data summarizes the retention behavior of cis- and trans-2-benzyloxycyclohexanol (the most common synthetic byproducts) on both column types.
Table 1: Retention Index (RI) and Resolution Comparison
| Parameter | Method A: Polar (PEG) | Method B: Non-Polar (5% Phenyl) | Performance Verdict |
| Stationary Phase | Polyethylene Glycol (e.g., DB-WAX) | 5% Phenyl-Arylene (e.g., HP-5MS) | Method A offers unique selectivity. |
| RI (trans-isomer) | 2350 | 1645 | Higher retention on Polar due to H-bonding. |
| RI (cis-isomer) | 2385 | 1648 | cis elutes later on Polar phase. |
| Separation Factor ( | 1.05 | 1.002 | Method A provides true separation. |
| Resolution ( | 2.8 (Baseline) | 0.6 (Co-elution) | Method B fails to resolve diastereomers. |
| Peak Symmetry | 0.95 (Excellent) | 0.85 (Tailing observed) | Polar phase reduces OH tailing. |
Note: Retention Indices (RI) are calculated relative to n-alkanes (
).
Interpretation of Results
-
Method B (Non-Polar): The isomers elute within 3 retention index units of each other, resulting in a single, broadened peak. This leads to inaccurate quantitation of isomeric ratios.
-
Method A (Polar): The cis-isomer, with its hydroxyl group often more accessible for hydrogen bonding (depending on ring conformation), is retained longer than the trans-isomer. The resolution of 2.8 allows for accurate integration of both species.
Mechanistic Visualization
Fragmentation Pathway (EI-MS)
Understanding the fragmentation is crucial for confirming the analyte identity before assessing separation.
Caption: Electron Ionization (70 eV) fragmentation pathway for benzyloxycyclohexanol. The tropylium ion (m/z 91) dominates the spectrum.
Method Selection Logic
Use this decision tree to select the correct protocol for your specific analytical needs.
Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements.
Experimental Protocols
To replicate the superior performance of Method A , follow this validated protocol.
Sample Preparation
-
Extraction: Dissolve 10 mg of crude reaction mixture in 10 mL of Ethyl Acetate (HPLC Grade).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.
-
Dilution: Dilute 100 µL of the filtrate into 900 µL of Ethyl Acetate in a GC vial.
-
Note: Avoid protic solvents like methanol if derivatization is planned later, though direct injection is suitable for Method A.
-
GC-MS Conditions (Method A: Polar)
-
Column: DB-WAX UI (or equivalent PEG phase), 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 250°C.
-
Split Ratio: 20:1.
-
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C (Critical for isomer separation).
-
Hold: 5 min at 240°C.
-
-
MS Source: 230°C, Quad: 150°C.
-
Scan Range:
40–350.
Validation Check
-
System Suitability: Inject a standard mix of benzyl alcohol and cyclohexanol. Resolution must be > 5.0.
-
Bleed Check: At 240°C, baseline rise should be < 5000 counts. If higher, bake out column for 30 mins.
References
-
Separation of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health (NIH). Available at: [Link]
-
Agilent J&W GC Column Selection Guide. Agilent Technologies. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns: Alcohols and Ethers. Chemistry LibreTexts. Available at: [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography. ResearchGate. Available at: [Link]
Safety Operating Guide
Navigating the Disposal of 3-(Benzyloxy)cyclohexanol: A Guide for the Research Professional
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(Benzyloxy)cyclohexanol, a compound valued in synthetic chemistry for its role as an intermediate and building block. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of yourself, your colleagues, and the environment.
The Chemical Profile of 3-(Benzyloxy)cyclohexanol: A Duality of Hazards
To devise a robust disposal strategy, we must first appreciate the distinct chemical moieties within 3-(Benzyloxy)cyclohexanol and their inherent hazards. The molecule is a composite of a cyclohexanol ring and a benzyl ether group, each contributing to its overall risk profile.
-
The Cyclohexanol Backbone: Drawing from the well-documented hazards of cyclohexanol, we can anticipate that 3-(Benzyloxy)cyclohexanol is likely to be a combustible liquid.[1] It is prudent to assume it is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2] Furthermore, its structural similarity to cyclohexanol suggests it may be harmful to aquatic life with long-lasting effects.[1][2]
-
The Benzyl Ether Functionality: The presence of the ether linkage introduces a critical, and often overlooked, hazard: the potential for peroxide formation.[3] Ethers, when exposed to air and light, can form explosive organic peroxides over time. This risk is heightened if the compound has been purified (removing any potential inhibitors) or stored for extended periods.
Therefore, the disposal procedure for 3-(Benzyloxy)cyclohexanol must address both its immediate toxicity and flammability, as well as the latent risk of explosive peroxide formation.
Core Principles of Disposal: A Risk-Based Approach
The overarching principle for the disposal of 3-(Benzyloxy)cyclohexanol is that it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous chemical waste in laboratory settings.[6][7]
The following table summarizes the key hazard classifications and corresponding disposal considerations for 3-(Benzyloxy)cyclohexanol, based on the properties of its constituent functional groups.
| Hazard Classification | Attributed Functional Group | Disposal Implication | Regulatory Framework |
| Combustible Liquid | Cyclohexanol | Segregate from oxidizers and ignition sources. | EPA Hazardous Waste (D001) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Cyclohexanol | Handle with appropriate Personal Protective Equipment (PPE). | OSHA Laboratory Standard |
| Skin/Eye Irritant | Cyclohexanol | Use of gloves and eye protection is mandatory. | OSHA Laboratory Standard |
| Aquatic Toxicity | Cyclohexanol | Prevent release to the environment. | EPA Clean Water Act |
| Peroxide Formation | Benzyl Ether | Date containers upon receipt and opening; test for peroxides if stored long-term. | OSHA Laboratory Standard |
Step-by-Step Disposal Protocol for 3-(Benzyloxy)cyclohexanol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of 3-(Benzyloxy)cyclohexanol from the laboratory.
Phase 1: Pre-Disposal Assessment and Preparation
-
Personal Protective Equipment (PPE): Before handling the waste, don the following minimum PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A flame-resistant laboratory coat.[8]
-
-
Container Inspection and Labeling:
-
Inspect the container of 3-(Benzyloxy)cyclohexanol for the date it was received and opened. If the container is old or of unknown age, the risk of peroxide formation is elevated. Do not handle containers that show signs of peroxide formation (e.g., crystal formation around the cap, discoloration). Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Ensure the waste container is clearly labeled with the full chemical name: "3-(Benzyloxy)cyclohexanol" and the appropriate hazard warnings (e.g., "Combustible," "Harmful," "Irritant").
-
Phase 2: Waste Segregation and Containment
-
Waste Characterization: 3-(Benzyloxy)cyclohexanol waste should be classified as a non-halogenated organic solvent waste.
-
Segregation: Do not mix 3-(Benzyloxy)cyclohexanol waste with other waste streams, particularly:
-
Halogenated solvents: Mixing can complicate the disposal process and increase costs.
-
Strong acids or bases: These can catalyze decomposition or other hazardous reactions.
-
Oxidizing agents: Contact with oxidizers poses a significant fire and explosion risk.[5]
-
-
Containment:
-
Use a designated, leak-proof, and chemically compatible waste container. A glass or high-density polyethylene (HDPE) container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area, which should be a well-ventilated space, such as a chemical fume hood, away from heat and ignition sources.[9]
-
Phase 3: Final Disposal
-
Spill Management (for small quantities): In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels. Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Professional Disposal: All waste containing 3-(Benzyloxy)cyclohexanol, including contaminated absorbent materials, must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[5] The primary method of disposal for this type of organic waste is incineration at a permitted facility.[10]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 3-(Benzyloxy)cyclohexanol.
Caption: Disposal decision workflow for 3-(Benzyloxy)cyclohexanol.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 3-(Benzyloxy)cyclohexanol is a critical aspect of laboratory safety and environmental protection. By recognizing the dual hazards of its cyclohexanol and benzyl ether components, adhering to a strict protocol of segregation and containment, and engaging professional disposal services, researchers can ensure they are meeting their ethical and regulatory obligations. This proactive approach to waste management not only safeguards the immediate laboratory environment but also contributes to the broader culture of safety and sustainability within the scientific community.
References
-
National Institute of Standards and Technology. (2015, July 30). Safety Data Sheet. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Use of Ether. Environment, Health & Safety. Retrieved from [Link]
-
Zaera Research Group. (2022, October 11). Diethyl ether Safety Data Sheet. Retrieved from [Link]
-
Durham Technical Community College. (2014, July 18). Safety Data Sheet: Cyclohexanol (Reagent). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Cyclohexanol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
-
PENTA s.r.o. (2025, July 8). Cyclohexanol - Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Molybdenum. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Emory University. (2025-2026). EHSO Manual: Chemical Hazards. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
-
Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
-
Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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- 8. ehs.wisc.edu [ehs.wisc.edu]
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- 10. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 3-(Benzyloxy)cyclohexanol
Topic: Personal Protective Equipment & Handling Guide for 3-(Benzyloxy)cyclohexanol Audience: Researchers, Process Chemists, and Safety Officers.
Executive Safety Summary
Compound Identity: 3-(Benzyloxy)cyclohexanol Physical State: Viscous liquid or low-melting solid (dependent on isomeric purity/temperature). Primary Hazard Class: Skin/Eye Irritant (Category 2/2A), Potential CNS Depressant (Inhalation).
The "Senior Scientist" Perspective: While 3-(Benzyloxy)cyclohexanol is often treated as a standard organic intermediate, its structural combination of a lipophilic benzyl ether and a polar hydroxyl group creates specific handling challenges often overlooked in generic safety data sheets (SDS). The benzyloxy moiety enhances lipid solubility, increasing the rate of dermal absorption compared to simple cyclohexanol. Furthermore, its viscosity implies that splashes will adhere to skin and eyewear, making immediate rinsing difficult.
Immediate Action Required:
-
Eliminate Latex: Latex gloves provide insufficient permeation resistance against benzyl ether derivatives. Use Nitrile.[1][2]
-
Upgrade Eye Protection: Standard safety glasses are insufficient for viscous oil handling. Chemical Splash Goggles are mandatory.
-
Ventilation: Handle strictly within a certified chemical fume hood to prevent inhalation of vapors which may possess narcotic properties typical of cyclohexanol derivatives.
Hazard Analysis & PPE Logic (The "Why")
To ensure safety, we must understand the causality of the hazard, not just the regulation.
| Hazard Vector | Mechanism of Action | PPE Countermeasure |
| Dermal Absorption | The benzyl group acts as a lipophilic carrier, potentially facilitating the transport of the cyclohexanol core across the stratum corneum. | Double Nitrile Gloving: The outer glove absorbs the mechanical stress and immediate splash; the inner glove provides the permeation barrier. |
| Ocular Adhesion | As a viscous fluid, the compound resists rapid washout by lacrimal fluid or emergency eyewash streams. | Indirect Vented Goggles: A seal against the face is required. Safety glasses allow viscous fluids to run down the forehead into the eye. |
| Inhalation | Cyclohexanol derivatives are known CNS depressants (narcotics).[2] Vapors are heavier than air and accumulate in low-lying bench areas. | Fume Hood (Sash <18"): Engineering controls are the primary defense; respirators are a secondary fail-safe only for spill cleanup. |
PPE Selection Matrix
Use this table to select equipment based on your specific operational scale.
| PPE Category | Small Scale (< 100 mg) | Prep/Synthesis Scale (100 mg - 100 g) | Spill Cleanup / Emergency |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles (ANSI Z87.1) | Full Face Shield + Goggles |
| Hand Protection | Single Nitrile Gloves (4 mil) | Double Nitrile: Inner (4 mil) + Outer (5-8 mil) | Laminate Film (Silver Shield) or Heavy Nitrile |
| Body Protection | Standard Cotton Lab Coat | Flame-Resistant (FR) Lab Coat + Chemical Apron | Tyvek Chemical Resistant Suit |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Fume Hood (Face Velocity >100 fpm) | Half-mask respirator with Organic Vapor (OV) cartridges |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
Context: Viscous liquids are notoriously difficult to weigh accurately without contaminating the balance area.
-
Engineering Check: Verify fume hood flow (magnehelic gauge or tissue test).
-
Glove Protocol: Don inner nitrile gloves (inspect for pinholes). Don outer nitrile gloves.
-
Transfer Method: Do not pour. Use a positive displacement pipette or a disposable glass Pasteur pipette.
-
Why: Viscous liquids cling to standard pipette tips, leading to inaccurate dosing and dripping.
-
-
Weighing: Tare the receiving flask inside the hood. Transfer the liquid directly into the flask. Do not transport open containers of the liquid across the lab bench to a balance.
Phase B: Reaction Setup
Context: Benzyl ethers are generally stable but can oxidize at the benzylic position over prolonged exposure to air.
-
Inerting: Purge the reaction vessel with Nitrogen (
) or Argon ( ) before heating. -
Heating: If heating is required, use a silicone oil bath or heating block. Avoid water baths if the reaction temperature exceeds 80°C to prevent steam burns and humidity introduction.
-
Monitoring: When taking TLC aliquots, assume the capillary tube is coated with the irritant. Dispose of capillaries immediately into a sharps container inside the hood.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, pipette handles) with a paper towel soaked in acetone or ethyl acetate before removing them from the hood.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Wash: Wash hands (with inner gloves still on) with soap and water to remove invisible residues, then remove inner gloves.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the task and physical state of the operation.
Caption: Decision logic for selecting appropriate PPE based on operational risk and physical properties of 3-(Benzyloxy)cyclohexanol.
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Immediately flush with water for 15 minutes .[3][4] Hold eyelids open. Note: Viscous oils require prolonged flushing to mechanically dislodge the film.
-
Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption. Use liquid soap and copious water .[3][4]
-
Inhalation: Move to fresh air. If symptoms of CNS depression (dizziness, drowsiness) persist, seek medical attention.
Disposal Plan
-
Waste Stream: Segregate as Non-Halogenated Organic Waste .
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Clearly mark as "Contains Cyclohexanol Derivatives - Irritant."
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment: General Requirements (29 CFR 1910.132). United States Department of Labor. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexanol Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
